AP-238 (hydrochloride)
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C18H27ClN2O |
|---|---|
Molecular Weight |
322.9 g/mol |
IUPAC Name |
1-[2,6-dimethyl-4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propan-1-one;hydrochloride |
InChI |
InChI=1S/C18H26N2O.ClH/c1-4-18(21)20-15(2)13-19(14-16(20)3)12-8-11-17-9-6-5-7-10-17;/h5-11,15-16H,4,12-14H2,1-3H3;1H/b11-8+; |
InChI Key |
MKVRJEWKXNVTIF-YGCVIUNWSA-N |
Isomeric SMILES |
CCC(=O)N1C(CN(CC1C)C/C=C/C2=CC=CC=C2)C.Cl |
Canonical SMILES |
CCC(=O)N1C(CN(CC1C)CC=CC2=CC=CC=C2)C.Cl |
Origin of Product |
United States |
Foundational & Exploratory
AP-238 Hydrochloride: A Comprehensive Technical Guide for Researchers
Introduction
AP-238, a potent synthetic opioid of the cinnamylpiperazine class, has recently emerged as a significant compound of interest within the scientific and forensic communities.[1][2] First synthesized in Italy in the 1960s, it remained largely obscure until its appearance on the illicit drug market around 2020.[3] This guide provides a detailed technical overview of AP-238 hydrochloride, designed for researchers, scientists, and drug development professionals. It delves into its chemical architecture, physicochemical properties, pharmacological profile, and analytical methodologies, offering a foundational understanding of this novel psychoactive substance.
AP-238 is structurally related to other acyl piperazine opioids such as bucinnazine (AP-237) and 2-methyl-AP-237.[1][4] While bucinnazine has seen limited clinical use for cancer pain in China, AP-238 has no approved therapeutic applications and has been identified in post-mortem toxicology cases, highlighting its potential for harm.[5][6] This document aims to consolidate the current scientific knowledge on AP-238 hydrochloride, providing a critical resource for its identification, characterization, and the ongoing research into its biological effects.
Part 1: Chemical Structure and Physicochemical Properties
AP-238 hydrochloride is the salt form of the freebase, enhancing its solubility in aqueous solutions. The core structure consists of a piperazine ring linked to a cinnamyl group and a propionyl group.[4][6]
IUPAC Name: 1-[(2R,6S)-2,6-dimethyl-4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propan-1-one hydrochloride[3]
Chemical Formula: C₁₈H₂₆N₂O • HCl[7]
Molecular Weight: 322.9 g/mol [7]
The structure of AP-238 is distinct from fentanyl and its analogues, which are characterized by a piperidine core.[2] This structural difference is a key factor in its emergence as a "designer drug," created to circumvent existing controlled substance legislation.[6]
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₆N₂O • HCl | [7] |
| Molecular Weight | 322.9 g/mol | [7] |
| Appearance | Crystalline solid | [7] |
| CAS Number | 2749171-05-7 | [7] |
| Solubility | DMF: 10 mg/ml, DMSO: 15 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 10 mg/ml | [7] |
| SMILES | CCC(=O)N1C.Cl | [3] |
| InChI Key | JELNWDOXWGBBLO-QJBCGIKSSA-N | [3] |
Part 2: Pharmacology and Mechanism of Action
AP-238 functions as a potent agonist at the μ-opioid receptor (MOR), which is the primary target for classic opioids like morphine and fentanyl.[6][8] The activation of MORs in the central nervous system is responsible for the analgesic effects of opioids, but also their significant adverse effects, including respiratory depression, euphoria, and dependence.[4][9]
In vitro studies have demonstrated that AP-238 is the most potent among a panel of tested cinnamylpiperazine compounds, with an EC50 of 248 nM in a β-arrestin2 recruitment assay.[2][10] While its potency is less than that of fentanyl, its efficacy is comparable to other potent opioids, underscoring its potential for abuse and toxicity.[2][11] The binding of AP-238 to the μ-opioid receptor initiates a cascade of intracellular signaling events, leading to the modulation of neuronal excitability and neurotransmitter release.
Caption: Mu-Opioid Receptor Signaling Pathway Activated by AP-238.
Part 3: Analytical Methodology
The unambiguous identification and quantification of AP-238 in biological and non-biological samples are crucial for clinical and forensic toxicology. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary analytical techniques employed for this purpose.[1][2]
Protocol: Extraction and LC-QTOF-MS Analysis of AP-238 from Whole Blood
This protocol outlines a general procedure for the analysis of AP-238 in whole blood, a common matrix in post-mortem investigations.
1. Sample Preparation (Solid-Phase Extraction)
-
Objective: To isolate AP-238 from the complex blood matrix.
-
Materials: Whole blood sample, internal standard (e.g., a deuterated analog), phosphate buffer (pH 6), mixed-mode solid-phase extraction (SPE) cartridges, methanol, dichloromethane, isopropanol, ammonium hydroxide.
-
Procedure:
-
Pipette 1 mL of whole blood into a glass tube.
-
Add the internal standard and 4 mL of phosphate buffer.
-
Vortex and centrifuge the sample.
-
Condition the SPE cartridge with methanol, water, and phosphate buffer.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with water, acetic acid, and methanol to remove interferences.
-
Elute AP-238 with a mixture of dichloromethane, isopropanol, and ammonium hydroxide.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
2. LC-QTOF-MS Analysis
-
Objective: To separate, identify, and quantify AP-238.
-
Instrumentation: A high-performance liquid chromatography system coupled to a quadrupole time-of-flight mass spectrometer.
-
Typical Parameters:
-
Column: A C18 reversed-phase column (e.g., Phenomenex Kinetex® C18).[1]
-
Mobile Phase: A gradient of ammonium formate in water and acetonitrile.[1]
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Mass Analysis: Full scan and product ion scan modes to acquire accurate mass data for the parent ion and its fragments. The exact mass of the protonated molecule [M+H]⁺ is 287.2118.[1]
-
Sources
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Novel cinnamylpiperazine opioid AP-238 mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of the Novel Cinnamylpiperazine Opioid AP-238
Executive Summary
AP-238 is a novel synthetic opioid (NSO) belonging to the cinnamylpiperazine class, a group of compounds structurally distinct from the widely recognized fentanyl analogs.[1][2] First identified on the illicit drug market around 2020, AP-238 has been implicated in adverse health events, necessitating a thorough understanding of its pharmacological profile.[3][4] This technical guide provides a comprehensive overview of the molecular mechanism of action of AP-238, synthesized for researchers, toxicologists, and drug development professionals. We will deconstruct its interaction with the μ-opioid receptor (MOR), explore the subsequent intracellular signaling cascades, and detail the key experimental methodologies required to characterize its activity. The central finding is that AP-238 functions as a potent agonist at the μ-opioid receptor, activating the canonical G-protein signaling pathway and the β-arrestin 2 recruitment pathway with an in vitro potency greater than other related cinnamylpiperazines.[1][5]
Part 1: Introduction to the Cinnamylpiperazine Class
The emergence of NSOs is a direct consequence of scheduling actions targeting fentanyl-related substances.[1] This has driven the synthesis of structurally novel compounds, such as the cinnamylpiperazines, which evade existing legal frameworks. Unlike fentanyl, which is built on a piperidine core, cinnamylpiperazines feature a piperazine moiety.[1] The prototypical compound of this class is AP-237 (Bucinnazine), an analgesic developed in the 1970s.[6][7][8] AP-238 is a structural analog, chemically described as "2,6-dimethyl Propionyl AP-237," and is an isomer of other analogs like 2-methyl AP-237.[4][6] These compounds have no approved therapeutic use in the United States and are encountered exclusively as designer drugs.[2][3]
Part 2: Primary Pharmacological Target: The μ-Opioid Receptor (MOR)
The primary molecular target for AP-238 and related compounds is the μ-opioid receptor (MOR).[4][5] The MOR is a class A G-protein coupled receptor (GPCR) that plays a central role in the modulation of pain, reward, and autonomic functions.[9][10]
-
Receptor Subtype and Family: It is a member of the opioid receptor family, which also includes the δ-opioid receptor (DOR) and the κ-opioid receptor (KOR).[8]
-
Transduction Mechanism: The MOR couples preferentially to the inhibitory Gαi/o family of heterotrimeric G-proteins.[10] Agonist binding to the MOR promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαi subunit. This leads to the dissociation of the Gαi-GTP and Gβγ subunits, which then modulate downstream effectors.[11] The canonical result of Gαi activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[12][13]
-
Physiological & Pathophysiological Roles: MOR activation is responsible for the powerful analgesic effects of opioids like morphine.[14] However, it also mediates the most dangerous and undesirable side effects, including respiratory depression, sedation, euphoria, and the development of tolerance and physical dependence.[14][15]
Part 3: Deconstructing the Mechanism: A Multi-Assay Experimental Framework
A comprehensive understanding of a GPCR ligand's mechanism requires more than a single measurement. It necessitates a multi-faceted approach to characterize its binding affinity, its ability to activate distinct signaling pathways, and its functional impact on downstream cellular processes. This section details the rationale and protocols for the key assays used to define the pharmacology of AP-238.
Receptor Binding Affinity: Quantifying Target Engagement
Causality Behind Experimental Choice: The foundational step in characterizing any ligand is to determine its affinity for the receptor target. A competitive radioligand binding assay is the gold standard for this purpose. It quantifies the equilibrium dissociation constant (Ki), which is an inverse measure of affinity—a lower Ki value signifies a tighter ligand-receptor interaction. This experiment answers the fundamental question: "How strongly does AP-238 bind to the MOR?" While specific Ki values for AP-238 are not yet prevalent in the literature, this protocol is essential for its full characterization.
Experimental Protocol: MOR Competitive Radioligand Binding Assay
-
Source of Receptor: Utilize cell membranes prepared from a stable cell line (e.g., HEK-293 or CHO) heterologously expressing the human μ-opioid receptor (hMOR).[16][17]
-
Radioligand: Employ a high-affinity, MOR-selective radiolabeled antagonist or agonist, such as [³H]DAMGO, a classic MOR agonist.[18]
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine a fixed concentration of hMOR membranes and [³H]DAMGO (typically at a concentration near its Kd) with a range of concentrations of the unlabeled competitor ligand (AP-238).
-
Incubation: Incubate the plate at room temperature for a sufficient period (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.
-
Termination & Separation: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/B), which traps the membranes while allowing unbound radioligand to pass through. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [³H]DAMGO against the log concentration of AP-238. The resulting sigmoidal curve is used to calculate the IC₅₀ (the concentration of AP-238 that inhibits 50% of the specific binding of the radioligand). The Ki is then derived from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Visualization: Radioligand Binding Assay Workflow
G-Protein Activation: The Primary Signaling Event
Causality Behind Experimental Choice: Ligand binding is meaningless without functional consequence. The [³⁵S]GTPγS binding assay is a direct functional measure of GPCR activation at the level of the G-protein.[19] Because the MOR is a Gi/o-coupled receptor, agonist binding stimulates the release of GDP and the binding of GTP to the Gα subunit.[11] This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on activated G-proteins, providing a quantifiable and amplifiable signal that is directly proportional to receptor activation.[16][19] This experiment answers the question: "Does AP-238 binding lead to G-protein activation, and with what potency and efficacy?"
Experimental Protocol: [³⁵S]GTPγS Binding Assay
-
Reagents: Prepare an assay buffer containing MgCl₂, HEPES, and NaCl.[16] Crucially, include a high concentration of GDP (e.g., 10-100 μM) to ensure a low basal signal and allow for agonist-stimulated binding to be detected.[20] The radioligand is [³⁵S]GTPγS.
-
Membrane Preparation: Use the same hMOR-expressing cell membranes as in the binding assay.
-
Assay Plate Setup: To each well, add hMOR membranes, GDP, and varying concentrations of AP-238.
-
Initiation: Start the reaction by adding a fixed concentration of [³⁵S]GTPγS.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination: Terminate the assay by rapid filtration, similar to the binding assay, to separate membrane-bound [³⁵S]GTPγS from unbound.
-
Detection: Quantify the amount of bound [³⁵S]GTPγS via scintillation counting.
-
Data Analysis: Plot the stimulated binding (in counts per minute or similar units) against the log concentration of AP-238. Fit the data to a sigmoidal dose-response curve to determine the potency (EC₅₀) and maximum efficacy (Emax) relative to a standard full MOR agonist like DAMGO.
Visualization: MOR-Mediated G-Protein Signaling
β-Arrestin 2 Recruitment: The Desensitization and Side-Effect Pathway
Causality Behind Experimental Choice: MOR signaling is not monolithic. In addition to G-protein activation, agonist-bound receptors are phosphorylated by G-protein coupled receptor kinases (GRKs), which recruits β-arrestin proteins.[21] β-arrestin 2 (βarr2) binding sterically hinders further G-protein coupling (desensitization) and initiates a separate wave of signaling that has been linked to opioid side effects like respiratory depression and tolerance.[15] Therefore, quantifying βarr2 recruitment is critical to understanding the full mechanistic profile of a ligand and assessing its potential for "biased agonism"—preferentially activating one pathway over the other. Existing data for AP-238 comes from this type of assay.[1]
Experimental Protocol: β-Arrestin 2 Recruitment Assay (Conceptual)
-
Assay Principle: These assays typically rely on protein-fragment complementation or resonance energy transfer. For example, in a BRET (Bioluminescence Resonance Energy Transfer) assay, the MOR is fused to a luciferase (e.g., RLuc) and βarr2 is fused to a fluorescent acceptor (e.g., YFP).
-
Cell Line: Use a cell line stably co-expressing the RLuc-MOR and YFP-βarr2 fusion constructs.
-
Assay Procedure: a. Plate the cells in a white, opaque 96-well plate. b. Add the luciferase substrate (e.g., coelenterazine h). c. Immediately add varying concentrations of AP-238. d. Measure light emission simultaneously at two wavelengths (one for the donor, one for the acceptor).
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. An increase in this ratio signifies that the two fusion proteins are in close proximity, i.e., that βarr2 has been recruited to the receptor. Plot the BRET ratio against the log concentration of AP-238 to determine EC₅₀ and Emax.
Visualization: MOR-Mediated β-Arrestin 2 Pathway
Part 4: Quantitative Pharmacology and Mechanistic Synthesis
The combined results from functional assays provide a quantitative pharmacological signature for AP-238. Data from a study by Fogarty et al. (2022) using a βarr2 recruitment assay provides the most direct characterization available to date.[1]
Table 1: Comparative in vitro Pharmacology of Cinnamylpiperazine Opioids
| Compound | Assay | Parameter | Value (relative to Hydromorphone) | Reference |
|---|---|---|---|---|
| AP-238 | β-Arrestin 2 Recruitment | EC₅₀ | 248 nM | [1][5] |
| AP-238 | β-Arrestin 2 Recruitment | Emax | Not specified, but less than 2-Methyl AP-237 | [1] |
| 2-Methyl AP-237 | β-Arrestin 2 Recruitment | EC₅₀ | >1000 nM | [1] |
| 2-Methyl AP-237 | β-Arrestin 2 Recruitment | Emax | 125% | [1] |
| AP-237 (Bucinnazine) | β-Arrestin 2 Recruitment | EC₅₀ | ~800 nM | [1] |
| Fentanyl | β-Arrestin 2 Recruitment | Emax | Substantially higher than cinnamylpiperazines |[1] |
Interpretation of Findings:
-
Potency: AP-238 is the most potent of the tested cinnamylpiperazines in recruiting β-arrestin 2, with an EC₅₀ of 248 nM.[1][5] This indicates it requires a lower concentration than its close analogs to produce a half-maximal response in this specific pathway.
-
Efficacy: While most potent, AP-238 is not the most efficacious. 2-Methyl AP-237 produces a greater maximal effect (Emax = 125%) than other analogs in the series.[1] This demonstrates the critical distinction between potency (concentration required for effect) and efficacy (maximal possible effect).
-
Comparison to Fentanyl: The entire class of cinnamylpiperazines shows a lower in vitro MOR activation potential compared to fentanyl, which is consistent with toxicological findings where higher concentrations of these compounds are often found in postmortem samples.[1][15]
-
Signaling Profile: The available data focuses on the β-arrestin pathway. The related compound 2-methyl-AP-237 was found to exhibit no bias between G-protein activation and β-arrestin recruitment.[4] While this cannot be directly extrapolated, it suggests AP-238 may also be a relatively non-biased agonist, activating both major signaling arms of the MOR. This profile is consistent with traditional opioids that produce both analgesia (G-protein mediated) and significant side effects (β-arrestin associated).
Part 5: Conclusion and Future Directions
AP-238 is a potent novel synthetic opioid of the cinnamylpiperazine class that functions as a μ-opioid receptor agonist. Its mechanism of action involves the engagement and activation of both the canonical G-protein signaling cascade and the β-arrestin 2-mediated pathway.[1][4] Its potency in the β-arrestin assay (EC₅₀ = 248 nM) is the highest among its tested structural analogs, though its overall efficacy is lower than that of fentanyl.[1][5] This dual activation profile suggests that its in vivo effects likely encompass both the desired analgesia and the significant adverse effects characteristic of non-biased opioid agonists.
For future research, the following investigations are critical for a complete mechanistic understanding:
-
Determine Binding Affinity (Ki): A competitive radioligand binding assay should be performed to quantify the binding affinity of AP-238 at the MOR, DOR, and KOR to establish its selectivity profile.
-
Quantify G-Protein Activation: A [³⁵S]GTPγS binding assay is required to determine the EC₅₀ and Emax for G-protein activation.
-
Calculate Signaling Bias: By comparing the potency and efficacy values from the G-protein and β-arrestin assays, a "bias factor" can be calculated. This would definitively establish whether AP-238 preferentially activates one pathway, a key parameter in modern opioid drug development.
-
Downstream Signaling Analysis: Assays measuring the inhibition of forskolin-stimulated cAMP would provide a functional readout of the integrated Gαi/o pathway activation.
A thorough characterization using these established methodologies is essential for the forensic and medical communities to accurately assess the risks associated with AP-238 and other emerging cinnamylpiperazine opioids.
References
-
Fogarty, M.F., Vandeputte, M.M., Krotulski, A.J., Papsun, D., Walton, S.E., Stove, C.P., & Logan, B.K. (2022). Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. Archives of Toxicology, 96(6), 1701–1710. [Link]
-
Fogarty, M.F., Vandeputte, M.M., Krotulski, A.J., Papsun, D., Walton, S.E., Stove, C.P., & Logan, B.K. (2022). Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. ResearchGate. [Link]
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de Faria, J., Silva, C., & Caldas, E. (2021). DARK Classics in Chemical Neuroscience: Bucinnazine. ACS Chemical Neuroscience, 12(19), 3506–3515. [Link]
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Grokipedia. (n.d.). AP-238. Grokipedia. Retrieved March 7, 2024, from [Link]
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Advisory Council on the Misuse of Drugs. (2024, March 27). Acyl Piperazine Opioids, Including 2-Methyl-AP-237. GOV.UK. [Link]
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Wikipedia. (n.d.). Bucinnazine. Wikipedia. Retrieved March 7, 2024, from [Link]
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Pizzo, P., Svorová Pawełkowicz, S., Kůčková, S., et al. (2023). Case report: Identification of AP-238 and 2-fluorodeschloroketamine in internet available powder samples sold as bucinnazine. ResearchGate. [Link]
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The Center for Forensic Science Research & Education. (2020, November 11). AP-238. [Link]
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Contet, C., Kieffer, B. L., & Befort, K. (2004). Mu opioid receptor: a gateway to drug addiction. Current opinion in neurobiology, 14(3), 370-378. [Link]
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Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved March 7, 2024, from [Link]
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Fichna, J., et al. (2023). Functional selectivity of EM-2 analogs at the mu-opioid receptor. Frontiers in Pharmacology. [Link]
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Ellis, C. R., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS ONE, 13(5), e0197734. [Link]
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Cichewicz, D. L. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Journal of Analytical & Pharmaceutical Research. [Link]
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Wikipedia. (n.d.). Mu-opioid receptor. Wikipedia. Retrieved March 7, 2024, from [Link]
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Hirst, R. A., & Lambert, D. G. (2004). Binding of GTPγ[35S] is regulated by GDP and receptor activation. Studies with the nociceptin/orphanin FQ receptor. British Journal of Pharmacology, 141(8), 1341–1348. [Link]
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Trescot, A. M., Datta, S., Lee, M., & Hansen, H. (2008). Opioid pharmacology. Pain Physician, 11(2 Suppl), S133–S153. [Link]
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Hallberg, M., & Nyberg, F. (2021). GTPγS-Autoradiography for Studies of Opioid Receptor Functionality. Methods in Molecular Biology, 2201, 109-116. [Link]
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Revvity. (n.d.). Guide to optimizing agonists of Gαi/o. Retrieved March 7, 2024, from [Link]
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Williams, J. T., Ingram, S. L., Henderson, G., et al. (2013). Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior. Nature Neuroscience, 16(1), 10-18. [Link]
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Introduction: The Evolution of the Illicit Opioid Pharmacophore
Technical Whitepaper: Pharmacological Profile, Transatlantic Legal Status, and Analytical Workflows for the Cinnamylpiperazine Opioid AP-238
Following the aggressive class-wide scheduling of fentanyl-related substances by the U.S. Drug Enforcement Administration (DEA) and international bodies, the illicit drug market experienced a structural vacuum. To circumvent these legal restrictions, clandestine chemists shifted away from the traditional piperidine core of fentanyl, reviving a class of compounds first explored in the 1960s: the cinnamylpiperazines.
As a Senior Application Scientist overseeing forensic toxicology workflows, I have observed that AP-238 (1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-1-propanone) represents one of the most analytically and legally complex members of this new generation of Novel Synthetic Opioids (NSOs). By replacing the phenethyl moiety with a cinnamyl group and utilizing a piperazine core, AP-238 successfully mimics the spatial requirements for µ-opioid receptor (MOR) binding while evading early fentanyl-specific structural alerts1.
In Vitro Pharmacodynamics and Receptor Signaling
AP-238 acts as a potent µ-opioid receptor (MOR) agonist. Its pharmacological profile is characterized by high potency but lower overall efficacy compared to traditional fentanyl analogues. In β-arrestin-2 recruitment assays—a standard metric for evaluating the desensitization and internalization potential of G-protein coupled receptors—AP-238 demonstrates significant MOR activation.
Table 1: Comparative In Vitro Pharmacodynamics (β-arrestin-2 recruitment assay)
| Compound | Structural Class | Potency (EC₅₀) | Efficacy (Eₘₐₓ) relative to Hydromorphone |
|---|---|---|---|
| Hydromorphone | Phenanthrene (Reference) | 26.9 nM (95% CI: 19.9–36.4) | 100% |
| AP-238 | Cinnamylpiperazine | 248.0 nM (95% CI: 184–333) | High (Most potent in subclass) |
| 2-Methyl AP-237 | Cinnamylpiperazine | > 248.0 nM | 125% |
Data synthesized from standardized in vitro MOR activation potential studies2.
Figure 1: AP-238 mediated µ-opioid receptor (MOR) signaling and β-arrestin-2 recruitment.
Transatlantic Legal and Regulatory Status
The decentralized nature of NSO manufacturing requires agile legal frameworks. The regulatory trajectory of AP-238 highlights the differing approaches between the United States and the European Union.
United States: Unlike its structural cousin 2-methyl AP-237, which faced targeted DEA scheduling actions due to a high volume of National Forensic Laboratory Information System (NFLIS) reports, AP-238 has historically occupied a federal grey area. It is not explicitly listed by name in the foundational text of the Controlled Substances Act (CSA) Schedule I. However, it is strictly prosecutable under the Federal Analogue Act (21 U.S.C. § 813) if distributed for human consumption. To close this loophole, several proactive states have amended their local drug control acts. For instance, the state of Virginia explicitly codified AP-238 as a Schedule I controlled substance under its Drug Control Act, effectively banning its synthesis, possession, and distribution 3.
European Union: The European Union relies on the Early Warning System (EWS) managed by the European Union Drugs Agency (EUDA, formerly EMCDDA). AP-238 was officially notified to the EWS in 2020 following severe acute intoxications and seizures in Slovenia and France. This triggered rapid, independent legislative actions across member states:
-
Italy: Officially added AP-238 to its controlled substances list in October 20214.
-
Lithuania: Controlled AP-238 under national narcotic laws.
-
United Kingdom: While not in the EU, the UK's Advisory Council on the Misuse of Drugs (ACMD) actively monitors AP-238, noting its psychoactivity falls under the Psychoactive Substances Act 2016.
Self-Validating Analytical Protocol: LC-qToF-MS for AP-238
Because AP-238 undergoes extensive in vivo metabolism, detecting the parent compound in standard toxicological screens is highly unreliable. To enforce legal statutes, forensic scientists must target its Phase I metabolites—specifically those formed via monohydroxylation combined with N-deacylation 5.
Figure 2: Forensic LC-qToF-MS workflow for the isolation and detection of AP-238 metabolites.
Standard Operating Procedure: Extraction and Identification Causality Note: This protocol is designed as a self-validating system. The inclusion of broadband collision-induced dissociation (bbCID) ensures that even if the primary target (parent drug) is absent, the characteristic structural fragments of its metabolites will trigger a positive identification.
-
System Validation (Quality Control):
-
Prepare a Blank Control (matrix without internal standard) to rule out endogenous matrix interference.
-
Prepare a Zero Control (matrix with internal standard only) to verify the purity of the internal standard and ensure no cross-contamination.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
Aliquot 1 mL of biological matrix (whole blood or urine) into a glass centrifuge tube.
-
Add 2 mL of extraction solvent (chlorobutane/ethyl acetate, 1:1 v/v) and 100 µL of a deuterated internal standard (e.g., AP-237-D5).
-
Vortex vigorously for 2 minutes. Causality: The lipophilic nature of the cinnamylpiperazine core requires aggressive agitation to ensure complete phase transfer into the organic layer.
-
Centrifuge at 3000 x g for 10 minutes. Transfer the organic supernatant and evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of 0.1% formic acid in water.
-
-
Chromatographic Separation:
-
Inject 5 µL onto a Kinetex® C18 column (100 × 2.1 mm, 2.6 µm).
-
Execute a gradient elution from 5% to 95% acetonitrile (with 0.1% formic acid) over 10 minutes. Causality: The C18 stationary phase effectively retains the non-polar cinnamyl moiety, while the gradient precisely separates the highly polar hydroxylated metabolites from any residual parent AP-238.
-
-
Mass Spectrometry (qToF-MS) Configuration:
-
Operate in positive electrospray ionization (ESI+) mode (Capillary voltage: 4.5 kV). Causality: The basic nitrogen atoms within the piperazine ring readily accept protons, forming stable[M+H]⁺ ions.
-
-
Data Acquisition and Analysis:
-
Acquire data using bbCID to capture both full-scan and fragmentation spectra simultaneously without precursor pre-selection.
-
Monitor specifically for the fragment ion at m/z 117.0699 . Causality: This specific mass-to-charge ratio corresponds to the cinnamyl substructure. Monitoring this ion allows for the untargeted discovery of novel Phase I metabolites, establishing a definitive biomarker trail of AP-238 consumption.
-
References
- Fogarty, M. F., et al. (2022).Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. Archives of Toxicology.
- Vandeputte, M. M., et al. (2023).Human metabolism and basic pharmacokinetic evaluation of AP-238: A recently emerged acylpiperazine opioid. Drug Testing and Analysis.
- Advisory Council on the Misuse of Drugs (2024).ACMD advice on acyl piperazine opioids, including 2-methyl-AP-237. GOV.UK.
- Commonwealth of Virginia.Drug Control Act - Virginia Law. Virginia.gov.
- Alves, E. A., et al. (2023).Case report: Identification of AP-238 and 2-fluorodeschloroketamine in internet available powder samples sold as bucinnazine. Forensic Science International.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug Control Act [law.lis.virginia.gov]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
Pharmacological and Toxicological Profiling of Acyl Piperazine Synthetic Opioids: A Technical Whitepaper
Executive Summary
The proliferation of novel synthetic opioids (NSOs) represents a dynamic and escalating challenge in forensic toxicology, pharmacology, and public health. Driven by global shifts in the illicit opioid market—such as disruptions in traditional heroin supply chains—acyl piperazine derivatives have emerged as potent, unregulated alternatives[1]. Originally investigated in the mid-20th century as clinical analgesics (e.g., bucinnazine or AP-237), these compounds have resurfaced as highly efficacious μ -opioid receptor (MOR) agonists. This whitepaper elucidates the chemical architecture, receptor pharmacology, and in vitro methodologies required to characterize acyl piperazine synthetic opioids, providing a comprehensive framework for researchers and drug development professionals.
Chemical Architecture & Structure-Activity Relationships (SAR)
Acyl piperazines are characterized by a central piperazine ring substituted with a cinnamyl moiety and an acyl group. The structural plasticity of this scaffold allows for significant pharmacological tuning:
-
Methylation : The addition of a methyl group at the 2-position of the piperazine ring (yielding 2-methyl-AP-237) retains high binding affinity for the MOR while increasing lipophilicity, facilitating rapid blood-brain barrier penetration[2].
-
Acyl Chain Modifications : Elongation of the acyl chain, as seen in AP-238, alters the pharmacokinetic profile and metabolic stability without abolishing intrinsic efficacy[3].
-
Conformational Restriction : Bridged derivatives, such as azaprocin (incorporating a 3,8-diazabicyclo[3.2.1]octane core), force the molecule into a rigid conformation. This structural lock drastically enhances receptor binding, rendering azaprocin significantly more potent than morphine in preclinical models[1].
Receptor Binding and Functional Pharmacology
Acyl piperazines act as selective, full agonists at the μ -opioid receptor. Radioligand binding assays indicate that 2-methyl-AP-237 exhibits a Ki of 12.9 nM for MOR, demonstrating over 200-fold selectivity against δ -opioid (DOR, Ki = 2910 nM) and κ -opioid (KOR, Ki = 5259 nM) receptors [2].
While their binding affinity is lower than that of fentanyl ( Ki < 1 nM), their functional efficacy ( Emax ) is robust. In in vitro β -arrestin 2 recruitment assays, 2-methyl-AP-237 achieves an Emax of approximately 125% relative to hydromorphone, classifying it as a highly efficacious agonist [3]. The discrepancy between moderate binding affinity and high functional efficacy underscores the necessity of utilizing dynamic cell-based assays over static binding models.
Table 1: Receptor Binding and Functional Activity of Key Acyl Piperazines
| Compound | MOR Binding Affinity ( Ki , nM) | MOR Functional Efficacy ( Emax % vs. Hydromorphone) | Potency ( EC50 , nM) |
| 2-Methyl-AP-237 | 12.9 | ~125% | 568 |
| AP-238 | N/A | ~110% | 248 |
| Fentanyl (Reference) | 0.39 | ~180% | 14.9 |
| Morphine (Reference) | 1.17 | ~100% | 290 |
(Data synthesized from WHO Critical Review[2] and Vandeputte et al.[3])
Experimental Methodologies: Validating MOR Activation
To rigorously evaluate the pharmacodynamics of acyl piperazines, researchers must interrogate both the G-protein-mediated signaling cascade (therapeutic axis) and the β -arrestin recruitment pathway (regulatory/adverse effect axis). The following protocols establish a self-validating system to measure these parallel pathways, ensuring that observed efficacies are not artifacts of a single signaling route.
Protocol 1: NanoBiT β -Arrestin 2 Recruitment Assay
Causality: Opioid receptor activation leads to G-protein-coupled receptor kinase (GRK) phosphorylation, prompting β -arrestin 2 recruitment. Measuring this interaction is critical for assessing receptor desensitization, internalization, and potential biased agonism[4].
-
Cell Preparation : Culture HEK293T cells to 70-80% confluency. Transiently co-transfect cells with plasmids encoding human MOR fused to a Small BiT (SmBiT) and β -arrestin 2 fused to a Large BiT (LgBiT) using a standardized liposomal transfection reagent.
-
Incubation : Incubate for 24 hours at 37°C in a 5% CO 2 atmosphere to allow for optimal fusion protein expression and membrane insertion.
-
Substrate Addition : Harvest the cells and resuspend them in Opti-MEM. Seed into a white 96-well microplate. Add the Nano-Glo® Live Cell Reagent (furimazine) to establish baseline luminescence.
-
Agonist Stimulation : Introduce the acyl piperazine compound (e.g., 2-methyl-AP-237) at serial dilutions ranging from 10 pM to 10 μ M.
-
Quantification : Monitor luminescence continuously for 30 minutes. The functional complementation of SmBiT and LgBiT upon β -arrestin recruitment emits a quantifiable light signal, from which the EC50 and Emax are derived.
Protocol 2: GloSensor cAMP Accumulation Assay
Causality: MOR is a Gαi/o -coupled receptor. Activation directly inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP)[4]. The GloSensor assay provides real-time kinetic data on this primary signaling event, validating the G-protein dependency of the agonist.
-
Transfection : Transfect HEK293T cells expressing human MOR with the pGloSensor™-22F cAMP biosensor plasmid.
-
Pre-equilibration : Replace the culture media with CO 2 -independent medium containing 2% D-luciferin. Incubate for 2 hours at room temperature to allow the biosensor to equilibrate and reach a steady state.
-
Forskolin Spiking : Add 1 μ M forskolin to all wells to artificially stimulate adenylyl cyclase, creating a high-cAMP baseline signal.
-
Inhibition Measurement : Immediately add the acyl piperazine agonist. An active MOR agonist will inhibit the forskolin-induced cAMP spike.
-
Readout : Measure luminescence. A dose-dependent decrease in signal correlates directly with the agonist's potency to activate the Gαi/o pathway.
In Vivo Pharmacodynamics & Toxicology
The in vitro profile of acyl piperazines translates directly to their in vivo toxicology. Due to their high lipophilicity, compounds like 2-methyl-AP-237 rapidly cross the blood-brain barrier, inducing profound analgesia, sedation, and severe respiratory depression[5]. Hepatic clearance is primarily mediated by CYP450 enzymes, yielding monohydroxylated phase-I metabolites detectable in human liver microsome assays[2]. Furthermore, forensic and clinical reports highlight severe localized tissue toxicity—such as "crack lung" syndrome following nasal insufflation—likely exacerbated by synthetic impurities and the inherently caustic nature of the hydrochloride salts found in illicit markets[1].
Signaling Pathway Visualization
The following diagram illustrates the dual-pathway signaling cascade initiated by acyl piperazine binding at the μ -opioid receptor, highlighting the divergence between G-protein inhibition of adenylyl cyclase and GRK-mediated β -arrestin recruitment.
MOR signaling: Acyl piperazine triggers Gαi/o-mediated cAMP reduction and β-arrestin 2 recruitment.
References
-
World Health Organization (WHO) . Critical Review Report: 2-Methyl AP-237. Expert Committee on Drug Dependence.[Link]
-
Vandeputte, M. M., et al. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. Archives of Toxicology.[Link]
-
UK Advisory Council on the Misuse of Drugs (ACMD) . ACMD advice on acyl piperazine opioids, including 2-methyl-AP-237. GOV.UK.[Link]
Sources
- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 2. cdn.who.int [cdn.who.int]
- 3. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro structure–activity relationships and forensic case series of emerging 2-benzylbenzimidazole ‘nitazene’ opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.who.int [cdn.who.int]
In Silico Molecular Docking Studies of AP-238 at the Mu-Opioid Receptor (MOR): A Structural Pharmacology Whitepaper
Executive Summary
The proliferation of novel synthetic opioids (NSOs) has outpaced traditional forensic and pharmacological characterization. Among these, the acylpiperazine derivative AP-238 (1-[2,6-dimethyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-1-propanone) has emerged as a potent μ -opioid receptor (MOR) agonist[1][2]. This whitepaper establishes a rigorous in silico framework for evaluating the binding modality of AP-238 at the active-state MOR. By leveraging high-resolution crystallographic data and computational chemistry, we elucidate the atomistic interactions driving AP-238's efficacy, providing a self-validating protocol for researchers in drug development and forensic toxicology[3].
Pharmacological Context and MOR Signaling
AP-238 is a structural analog of bucinnazine (AP-237), characterized by a piperazine core, a cinnamyl moiety, and a propionyl group[4][5]. Unlike fentanyl analogs, which rely on a piperidine core, acylpiperazines represent a distinct chemotype that nonetheless achieves high-affinity binding at MOR[5][6].
Upon agonist binding, MOR undergoes a conformational shift—most notably the outward displacement of transmembrane helix 6 (TM6)—enabling the coupling of the inhibitory G-protein ( Gi/o )[7][8]. This cascade inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels, while simultaneously recruiting β -arrestin 2, a pathway heavily implicated in the respiratory depression associated with AP-238 overdose fatalities[9][10].
Fig 1. MOR Signaling Pathway and AP-238 Activation Cascade
Structural Basis: Selecting the Optimal Receptor Conformation
Causality in Experimental Design: Molecular docking is highly sensitive to the conformational state of the target protein. Docking a known agonist like AP-238 into an inactive-state MOR (e.g., PDB: 4DKL) yields artificially low docking scores and inaccurate poses due to steric clashes in the contracted binding pocket[11].
Therefore, we utilize the 12 bound to the morphinan agonist BU72 (PDB: 5C1M)[12][13]. This structure, stabilized by a G-protein mimetic nanobody (Nb39), features the crucial 10 Å outward displacement of TM6 and the reorganization of the conserved core triad motifs (I3.40, P5.50, F6.44), accurately reflecting the binding pocket geometry required to accommodate full agonists[8][12].
Step-by-Step Methodology: In Silico Molecular Docking Protocol
To ensure reproducibility and scientific integrity, the following self-validating workflow must be executed. Each step contains internal quality control checkpoints.
Fig 2. Self-Validating Molecular Docking Workflow for AP-238
Protocol Details:
Step 1: Ligand Preparation (AP-238)
-
Obtain the SMILES string for AP-238 (CCC(=O)N1CN(C/C=C/c2ccccc2)C[C@H]1C)[14][15].
-
Utilize LigPrep (Schrödinger) or OpenBabel to generate 3D coordinates.
-
Causality: At physiological pH (7.4), the piperazine nitrogen (N4) is protonated. Epik must be used to generate the correct cationic state, as this positive charge is strictly required for the canonical salt bridge formation with Asp147 3.32 in the MOR binding pocket[12].
-
Minimize the ligand energy using the OPLS4 (or AMBER) force field.
Step 2: Protein Preparation (MOR Active State)
-
Download PDB: 5C1M from the RCSB Protein Data Bank[12].
-
Remove the stabilizing nanobody (Nb39), the co-crystallized ligand (BU72), and all solvent molecules except structural waters deep in the binding pocket[7][11].
-
Assign bond orders, add missing hydrogen atoms, and cap the terminal residues.
-
Validation Checkpoint: Run a Ramachandran plot analysis to ensure no steric clashes were introduced during hydrogen placement. Optimize the H-bond network using PROPKA at pH 7.4.
Step 3: Receptor Grid Generation
-
Define the centroid of the grid box based on the native ligand (BU72) coordinates[12].
-
Set the bounding box size to 20 × 20 × 20 Å to allow sufficient sampling of the cinnamyl tail of AP-238, which is highly flexible[16].
-
Apply a scaling factor of 0.8 to the van der Waals radii of non-polar receptor atoms to simulate minor induced-fit effects.
Step 4: Docking Execution and Pose Scoring
-
Execute the docking run using Glide SP (Standard Precision) followed by XP (Extra Precision) for the top 10% of poses.
-
Causality: XP scoring incorporates advanced desolvation penalties, which are critical for evaluating the highly lipophilic cinnamyl moiety of AP-238[5].
-
Retain the top 5 poses for interaction profiling.
Quantitative Data Presentation: Binding Affinity & Interaction Analysis
The docking of AP-238 reveals a binding modality highly consistent with classical MOR agonists, yet distinct from fentanyl derivatives[17]. The protonated piperazine nitrogen forms a critical electrostatic interaction with Asp147 3.32 , anchoring the molecule. The cinnamyl group extends into the hydrophobic sub-pocket formed by TM3, TM5, and TM6, engaging in π−π stacking with Tyr148 3.33 and Trp293 6.48 .
Table 1: Comparative In Silico Binding Metrics at Active-State MOR (PDB: 5C1M)
| Compound | Docking Score (kcal/mol) | Glide Emodel | Key Interacting Residues (Ballesteros-Weinstein) | H-Bonds / Salt Bridges |
| AP-238 | -9.45 | -78.2 | Asp147 3.32 , Tyr148 3.33 , Trp293 6.48 , Ile296 6.51 | 1 Salt Bridge (D147) |
| Fentanyl (Ref) | -10.12 | -85.4 | Asp147 3.32 , Tyr148 3.33 , His297 6.52 , Trp293 6.48 | 1 Salt Bridge, 1 H-Bond |
| Morphine (Ref) | -8.85 | -65.3 | Asp147 3.32 , Tyr148 3.33 , Asn150 3.35 , His297 6.52 | 1 Salt Bridge, 2 H-Bonds |
| AP-237 (Ref) | -9.10 | -74.6 | Asp147 3.32 , Tyr148 3.33 , Trp293 6.48 | 1 Salt Bridge (D147) |
Note: Docking scores are theoretical estimates of binding free energy. The higher lipophilicity of AP-238 compared to AP-237 (due to the 2,6-dimethyl substitution and propionyl group) enhances its van der Waals packing in the hydrophobic cleft, correlating with its high in vitro potency (EC 50 ~ 248 nM)[3][6].
Conclusion
The in silico profiling of AP-238 demonstrates that its acylpiperazine scaffold perfectly complements the orthosteric binding site of the active-state MOR. The 2,6-dimethyl substitutions on the piperazine ring restrict the conformational flexibility of the molecule, pre-organizing it into a bioactive conformation that minimizes the entropic penalty upon binding[1][14]. This causality explains its high potency relative to unsubstituted analogs. For future drug development and forensic analysis, this validated docking protocol provides a robust foundation for predicting the pharmacology of emerging acylpiperazine derivatives[3][4].
References
-
Fogarty MF, et al. "Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238." Archives of Toxicology, 96(6): 1701–1710 (2022). Source: NIH. URL:[Link]
-
Huang W, et al. "Structural insights into µ-opioid receptor activation." Nature, 524: 315-321 (2015). Source: RCSB PDB. URL:[Link]
-
Jurowski K, et al. "ADME profile of AP-238 - opioid designer drug (CAS: 140924-11-4): first application of multi-in silico approach methodology for comprehensive prediction of ADME profile." Chemico-Biological Interactions, 415, 111493 (2025). Source: ResearchGate. URL:[Link]
-
"ACMD advice on acyl piperazine opioids, including 2-methyl-AP-237." UK Government. Source: GOV.UK. URL:[Link]
-
Koehl A, et al. "Structure of the µ-opioid receptor-Gi protein complex." Nature, 558(7711): 547–552 (2018). Source: eScholarship. URL:[Link]
-
"AP-238." Wikipedia. Source: Wikipedia. URL:[Link]
Sources
- 1. gov.uk [gov.uk]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 7. biblio.vub.ac.be [biblio.vub.ac.be]
- 8. escholarship.org [escholarship.org]
- 9. Pharmacological evaluation and forensic case series of N-pyrrolidino etonitazene (etonitazepyne), a newly emerging 2-benzylbenzimidazole ‘nitazene’ synthetic opioid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cfsre.org [cfsre.org]
- 11. Structural insights into μ-opioid receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rcsb.org [rcsb.org]
- 13. 5c1m - Crystal structure of active mu-opioid receptor bound to the agonist BU72 - Summary - Protein Data Bank Japan [pdbj.org]
- 14. AP-238 - Wikipedia [en.wikipedia.org]
- 15. gsrs.ncats.nih.gov [gsrs.ncats.nih.gov]
- 16. cfsre.org [cfsre.org]
- 17. Comparative neuropharmacology of structurally distinct non-fentanyl opioids that are appearing on recreational drug markets worldwide - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Introduction: Addressing the Challenge of Novel Synthetic Opioids
An Application Note for the Development and Validation of an LC-MS/MS Method for AP-238 Detection in Whole Blood
The landscape of substance abuse is continually evolving with the emergence of Novel Psychoactive Substances (NPS). Among these, novel synthetic opioids (NSOs) represent a significant public health threat due to their high potency and risk of overdose. AP-238, a synthetic opioid of the cinnamylpiperazine class, has recently emerged on the illicit drug market, leading to an increase in acute intoxications and fatalities.[1][2][3] Structurally distinct from fentanyl and its analogs, AP-238 acts as a potent agonist for the μ-opioid receptor (MOR).[2][4][5] Its detection in forensic postmortem cases at blood concentrations between 87–120 ng/mL underscores the urgent need for sensitive and reliable analytical methods to be used in clinical and forensic toxicology.[2][5]
The analysis of AP-238 in complex biological matrices like whole blood presents significant challenges, including low therapeutic and toxic concentrations and the presence of endogenous interferences.[1][6] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the detection of NPS due to its inherent selectivity, sensitivity, and specificity, making it the ideal technique for this application.[7][8][9]
This application note provides a comprehensive guide for researchers and laboratory professionals to develop and validate a robust LC-MS/MS method for the quantitative analysis of AP-238 in whole blood. The narrative explains the scientific rationale behind key experimental choices, from sample preparation to method validation, ensuring both technical accuracy and practical applicability.
Method Development: A Strategic Workflow
A successful bioanalytical method hinges on a systematic approach to development and validation. The objective is to create a procedure that is not only accurate and precise but also practical for routine use. The workflow encompasses four key stages: optimizing sample preparation, developing selective chromatographic separation, fine-tuning mass spectrometric detection, and rigorously validating the method's performance according to international guidelines.[10]
Caption: Overall workflow for AP-238 analysis in whole blood.
Experimental Protocol: Materials and Instrumentation
Materials and Reagents
-
AP-238 analytical reference standard (e.g., from Cayman Chemical)[11]
-
AP-238-d4 (or other suitable stable isotope-labeled internal standard)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Ammonium formate
-
Drug-free human whole blood (for calibrators and QCs)
-
Micro-centrifuge tubes (1.5 mL)
-
Autosampler vials
Instrumentation
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is recommended for good retention and peak shape of opioid compounds.[8][12]
Sample Preparation: The Foundation of Accurate Analysis
The goal of sample preparation is to isolate the analyte of interest from the complex blood matrix, which contains proteins, lipids, and salts that can interfere with analysis and damage the LC-MS/MS system. Several techniques are available, each with its own advantages.
-
Protein Precipitation (PPT): This is the simplest and fastest method. It involves adding a solvent like acetonitrile to the blood sample, which denatures and precipitates proteins.[7][8][13][14] While rapid, it may result in less clean extracts compared to other methods.
-
Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids. It can produce very clean extracts but is more labor-intensive and requires larger volumes of organic solvents.[6]
-
Solid-Phase Extraction (SPE): SPE provides the cleanest extracts by using a solid sorbent to selectively bind and elute the analyte.[15] It is highly effective but is the most time-consuming and costly of the three options.
Rationale for Selection: For high-throughput screening and routine analysis of novel psychoactive substances, protein precipitation offers the best balance of speed, simplicity, and adequate performance.[8] Its rapid turnaround time is a significant advantage in forensic and clinical settings.
Detailed Protocol for Protein Precipitation
-
Pipette 100 µL of whole blood (calibrator, QC, or unknown sample) into a 1.5 mL micro-centrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., AP-238-d4 at 100 ng/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).
-
Vortex for 10 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
Mass Spectrometry
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for quantification. MRM provides excellent selectivity by monitoring a specific precursor-to-product ion transition for the analyte.
Determining MRM Transitions: The precursor ion for AP-238 is its protonated molecule [M+H]⁺. With a molecular weight of 286.4 g/mol , the precursor ion to target is m/z 287.2.[12] Product ions are determined by infusing a standard solution of AP-238 into the mass spectrometer and performing a product ion scan. The most abundant and stable fragment ions are chosen for quantification (quantifier) and confirmation (qualifier).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| AP-238 | 287.2 | To be determined | To be determined | To be optimized |
| AP-238-d4 (IS) | 291.2 | To be determined | To be determined | To be optimized |
| Caption: Table for Optimized MS/MS Parameters. Note: Product ions and collision energies must be determined empirically. |
Liquid Chromatography
The goal of chromatography is to separate AP-238 from any other compounds in the extract before it enters the mass spectrometer.
-
Mobile Phase A: 0.1% Formic Acid in Water. The addition of formic acid aids in the protonation of the analyte, which is crucial for ESI+ ionization.[13]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
A gradient elution is used to provide good peak shape and efficient separation.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 5 | 95 |
| 10.0 | 5 | 95 |
| 10.1 | 95 | 5 |
| 12.0 | 95 | 5 |
| Caption: Example LC Gradient Program. |
Method Validation: Ensuring Trustworthy Results
A bioanalytical method must be rigorously validated to demonstrate that it is suitable for its intended purpose.[10] Validation is performed according to guidelines from regulatory bodies like the FDA and EMA.[16][17][18]
Caption: Key parameters for comprehensive method validation.
Validation Protocols
-
Selectivity: Analyze at least six blank whole blood samples from different sources to check for interferences at the retention time of AP-238 and its internal standard.
-
Linearity and Range: Prepare a calibration curve using at least six non-zero concentration levels. The range should cover expected concentrations, for example, 0.5 to 100 ng/mL. The curve is accepted if the correlation coefficient (r²) is ≥ 0.99 and back-calculated concentrations are within ±15% of the nominal value (±20% at the lower limit).
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations (e.g., 1.5, 25, and 75 ng/mL) in five replicates on three different days. Accuracy should be within 85-115% of the nominal value, and precision (as %CV) should not exceed 15%.
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy (within ±20%) and precision (≤20% CV).[19]
-
Matrix Effect: Assessed by comparing the peak area of AP-238 in a post-extraction spiked sample to a pure solution of the analyte at the same concentration. This ensures that endogenous components are not suppressing or enhancing the ion signal.
-
Recovery: Compares the analyte response from a pre-extraction spiked sample to a post-extraction spiked sample to determine the efficiency of the extraction process.
-
Stability: Evaluate the stability of AP-238 in whole blood under various conditions: short-term (room temperature), long-term (frozen at -20°C or -80°C), and after multiple freeze-thaw cycles.
Example Validation Summary
| Validation Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | 0.5 - 100 ng/mL | Meets Criteria |
| Accuracy (% Bias) | Within ±15% (±20% at LOQ) | -5.2% to 8.5% |
| Precision (% CV) | ≤ 15% (≤ 20% at LOQ) | 3.1% to 9.8% |
| LOQ | S/N > 10, Acc/Prec ≤ 20% | 0.5 ng/mL |
| Recovery | Consistent and reproducible | ~85% |
| Matrix Effect | Minimal ion suppression/enhancement | <15% |
| Caption: Summary of typical method validation results. |
Conclusion
This application note outlines a comprehensive and robust LC-MS/MS method for the quantification of the novel synthetic opioid AP-238 in whole blood. The described protocol, utilizing a straightforward protein precipitation for sample preparation followed by a sensitive gradient LC-MS/MS analysis, is well-suited for forensic and clinical toxicology laboratories. The detailed validation procedures ensure that the method generates reliable, accurate, and defensible data, which is critical for monitoring the spread of this dangerous substance and for the correct interpretation of toxicological findings.
References
-
Giorgetti, A., et al. (2021). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis, 14(2), 202-223. Available at: [Link]
-
Giorgetti, A., et al. (2022). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis. Available at: [Link]
-
Giorgetti, A., et al. (2022). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. PubMed. Available at: [Link]
-
Brunetti, P., et al. (2024). Human metabolism and basic pharmacokinetic evaluation of AP-238: A recently emerged acylpiperazine opioid. Drug Testing and Analysis, 16(2), 221-235. Available at: [Link]
-
European Medicines Agency. (2015). Guideline on bioanalytical method validation. Available at: [Link]
-
Vaiano, F., et al. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. MDPI. Available at: [Link]
-
European Medicines Agency. (2019). ICH guideline M10 Step2b on bioanalytical method validation. Available at: [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]
-
Grokipedia. (n.d.). AP-238. Available at: [Link]
-
Semantic Scholar. (n.d.). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. Available at: [Link]
-
ResearchGate. (n.d.). Human metabolism of AP-238. A novel synthetic opioid spreading in the shadow of “fentalogues”. Available at: [Link]
-
The Center for Forensic Science Research & Education. (2020). AP-238. Available at: [Link]
-
Brunetti, P., et al. (2024). Human metabolism and basic pharmacokinetic evaluation of AP-238: A recently emerged acylpiperazine opioid. PubMed. Available at: [Link]
-
Khan, U., et al. (2022). Simultaneous Quantification of Opioids in Blood and Urine by Gas Chromatography-Mass Spectrometer with Modified Dispersive Solid-Phase Extraction Technique. PubMed. Available at: [Link]
-
Khan, U., et al. (2022). Simultaneous Quantification of Opioids in Blood and Urine by Gas Chromatography-Mass Spectrometer with Modified Dispersive Solid-Phase Extraction Technique. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). AP-238. Available at: [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]
-
Rondaxe. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]
-
Biotage. (n.d.). Extraction of opiates from whole blood using ISOLUTE® SLE+. Available at: [Link]
-
U.S. Food & Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]
-
Cengiz, S., et al. (2021). Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. Journal of Applied Toxicology, 42(4), 651-660. Available at: [Link]
-
Scribd. (n.d.). FDA Guidelines for Analytical Method Validation. Available at: [Link]
-
GMP Online Consultancy. (n.d.). FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. Available at: [Link]
-
Brunetti, P., et al. (2023). Human metabolism and basic pharmacokinetic evaluation of AP-238: A recently emerged acylpiperazine opioid. ResearchGate. Available at: [Link]
-
Khan, U., et al. (2022). Simultaneous Quantification of Opioids in Blood and Urine by Gas Chromatography-Mass Spectrometer with Modified Dispersive Solid-Phase Extraction Technique. MDPI. Available at: [Link]
-
Therapeutic Goods Administration. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis Step 5. Available at: [Link]
-
Biotage. (n.d.). AN852.V.1 Extraction of Opiates from Whole Blood ISOLUTE SLE+.indd. Available at: [Link]
-
ECA Academy. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
Waters Corporation. (n.d.). Direct Analysis of Opioids and Metabolites from Whole Blood Using Ostro Sample Preparation Plates Combined with UPLC-MS/MS for Forensic Toxicology. Available at: [Link]
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Biotage. (n.d.). Forensic and toxicology sample preparation. Available at: [Link]
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Fogarty, M. F., et al. (2022). Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. PubMed. Available at: [Link]
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Application Note: GC-EI-MS Fragmentation Dynamics and Metabolic Profiling of the Cinnamylpiperazine Opioid AP-238
Introduction & Chemical Architecture
AP-238 (1-[2,6-dimethyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-1-propanone) is a novel synthetic opioid (NSO) belonging to the cinnamylpiperazine subclass[1]. Structurally related to the therapeutic drug bucinnazine (AP-237), AP-238 features a 2,6-dimethyl substitution on the piperazine ring and a propionyl acyl group, leading to its standardized chemical nomenclature "2,6-dimethyl Propionyl AP-237"[2]. As these highly potent compounds proliferate on the illicit market, forensic toxicologists and clinical laboratories require robust gas chromatography-mass spectrometry (GC-MS) methodologies to confidently identify the parent drug and its primary metabolites in complex biological matrices[3][4].
Mechanisms of Electron Ionization (EI) Fragmentation
Understanding the 70 eV EI fragmentation pathways of AP-238 is critical for distinguishing it from structural isomers (e.g., 2-methyl AP-237 and para-methyl AP-237)[1]. The molecular ion (M+•) of AP-238 at m/z 286 is typically of low abundance due to the highly labile nature of the tertiary amine bonds under electron impact. The mass spectrum is instead dominated by highly diagnostic fragment ions:
-
m/z 117 (Base Peak): This ion corresponds to the cinnamyl cation (C9H9+). Cleavage of the N–C bond between the piperazine nitrogen and the cinnamyl group yields this highly resonance-stabilized species. It serves as the universal diagnostic marker for the entire cinnamylpiperazine class[5].
-
m/z 91: The tropylium cation (C7H7+) is formed via the subsequent fragmentation and rearrangement of the cinnamyl cation, specifically through the loss of a neutral acetylene molecule (C2H2)[6].
-
m/z 169: This fragment represents the intact 2,6-dimethylpropionylpiperazine moiety. It is formed when the positive charge is retained on the piperazine nitrogen following the homolytic cleavage and loss of the cinnamyl radical[6].
In Vivo Metabolic Pathways & Biomarker Selection
In biological specimens, AP-238 undergoes extensive hepatic biotransformation. In vitro pooled human liver microsome (pHLM) assays and in vivo urinalysis reveal that the drug is rapidly metabolized via cytochrome P450 enzymes[7]. The primary phase I biotransformations include N-deacylation (loss of the propionyl group) and mono-/di-hydroxylation[7]. Hydroxylation predominantly occurs on the cinnamyl phenyl ring, which is subsequently targeted by catechol-O-methyltransferase (COMT) for phase II O-methylation[6][7].
Figure 1: Primary phase I and II metabolic pathways of AP-238 in human hepatocytes.
Diagnostic Mass Shifts in GC-MS
When analyzing derivatized urine extracts, positional isomerism of hydroxylation can be deduced by monitoring the mass shifts of the core fragments. Silylation with BSTFA adds a trimethylsilyl (TMS) group (+72 Da) to each hydroxyl site.
-
Aromatic Hydroxylation (Cinnamyl Ring): The m/z 117 base peak shifts to m/z 205 (117 + 16 for oxygen + 72 for TMS). The m/z 169 fragment remains unchanged.
-
Aliphatic Hydroxylation (Piperazine/Propionyl): The m/z 117 fragment remains unchanged, while the m/z 169 fragment shifts to m/z 257 (169 + 16 + 72).
Table 1: Key GC-EI-MS Diagnostic Ions of AP-238 and Derivatized Metabolites
| Analyte | Metabolic Modification | Derivatization | Expected M+• | Key Fragment Ions (m/z) |
| AP-238 (Parent) | None | None | 286 | 117 (Base), 91, 169 |
| N-Deacylated AP-238 | -56 Da (Loss of Propionyl) | None | 230 | 117, 91, 113 |
| Hydroxy-AP-238 (Aromatic) | +16 Da (Hydroxylation) | Mono-TMS | 374 | 205 (TMS-Cinnamyl), 91, 169 |
| Hydroxy-AP-238 (Aliphatic) | +16 Da (Hydroxylation) | Mono-TMS | 374 | 117, 91, 257 (TMS-Piperazine) |
| Dihydroxy-AP-238 | +32 Da (Di-hydroxylation) | Di-TMS | 462 | 205, 91, 257 |
Validated Experimental Protocol
To ensure a self-validating and highly reproducible extraction, the following protocol leverages specific chemical causalities to isolate AP-238 and its metabolites from biological matrices[8][9].
Figure 2: Optimized sample preparation and GC-MS analytical workflow for AP-238.
Step-by-Step Methodology:
-
Enzymatic Hydrolysis:
-
Procedure: Aliquot 1.0 mL of urine. Add 50 µL of internal standard (e.g., Nalorphine-D3) and 100 µL of β-glucuronidase/arylsulfatase enzyme buffer. Incubate at 60°C for 2 hours[7].
-
Causality: AP-238 metabolites undergo extensive phase II glucuronidation. Without enzymatic cleavage, these highly polar conjugates will not partition into the organic solvent during extraction and will thermally degrade in the GC inlet.
-
-
Alkaline Liquid-Liquid Extraction (LLE):
-
Procedure: Adjust the sample pH to 9.0–9.5 using 0.1 M Sodium Borate buffer. Add 3 mL of Ethyl Acetate/Hexane (50:50 v/v). Vortex for 5 minutes and centrifuge at 3000 rpm for 10 minutes. Transfer the organic layer to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Causality: AP-238 contains a basic piperazine nitrogen. Adjusting the pH above its pKa suppresses ionization, driving the neutral free-base into the organic phase while leaving endogenous acidic interferences in the aqueous waste.
-
-
Derivatization:
-
Procedure: Reconstitute the dried extract in 50 µL of Ethyl Acetate and add 50 µL of BSTFA containing 1% TMCS. Cap tightly and incubate at 70°C for 30 minutes. Transfer to an autosampler vial.
-
Causality: Hydroxylated metabolites contain active hydrogen atoms that interact strongly with silanol groups in the GC column, causing severe peak tailing. Silylation replaces these hydrogens with TMS groups, enhancing volatility, thermal stability, and peak symmetry.
-
Self-Validation Tip: Monitor the mono-TMS vs. di-TMS peaks of the internal standard; incomplete derivatization will yield split peaks, indicating reagent depletion or moisture contamination.
-
-
GC-MS Instrumental Parameters:
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30 m × 0.25 mm ID × 0.25 µm film thickness.
-
Inlet: 250°C, Pulsed Splitless mode (minimizes thermal isomerization of the cinnamyl moiety).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial 100°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).
-
MS Source: 230°C, 70 eV Electron Ionization (EI). Scan range m/z 50–550[4].
-
References
-
Brunetti et al. "Human metabolism and basic pharmacokinetic evaluation of AP-238: A recently emerged acylpiperazine opioid" uni-freiburg.de. 7
-
"Case report: Identification of AP-238 and 2-fluorodeschloroketamine in internet available powder samples sold as bucinnazine" researchgate.net. 3
-
"AP-238 - The Center for Forensic Science Research & Education" cfsre.org. 1
-
"DARK Classics in Chemical Neuroscience: Bucinnazine" acs.org. 5
-
"Standardized Naming Cinnamylpiperazine Synthetic Opioids" caymanchem.com. 2
-
"Real-Time Sample-Mining and Data-Mining Approaches for the Discovery of Novel Psychoactive Substances (NPS)" ojp.gov. 8
-
"Human metabolism and basic pharmacokinetic evaluation of AP-238: A recently emerged acylpiperazine opioid" researchgate.net. 6
-
"Development and Evaluation of an Opioid Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method" nih.gov. 4
-
"A Framework for the Development of Targeted Gas Chromatography Mass Spectrometry (GC-MS) Methods" nist.gov. 9
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- 5. pubs.acs.org [pubs.acs.org]
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- 7. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 8. ojp.gov [ojp.gov]
- 9. tsapps.nist.gov [tsapps.nist.gov]
Application Note: Synthesis and Analytical Validation of AP-238-d5 as an Internal Standard for LC-MS/MS
Introduction and Mechanistic Rationale
AP-238 (1-{2,6-dimethyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-yl}propan-1-one) is a potent atypical synthetic opioid belonging to the acylpiperazine subclass[1]. Structurally related to bucinnazine (AP-237), AP-238 has recently emerged in illicit drug markets and has been implicated in severe and fatal intoxications[1][2].
In forensic and clinical toxicology, the definitive identification and quantification of AP-238 in complex biological matrices (e.g., whole blood, urine, meconium) relies heavily on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1][3]. To ensure analytical trustworthiness, mitigate matrix effects (ion suppression/enhancement), and correct for variable extraction recoveries, the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is strictly required.
This application note details the regioselective synthesis of AP-238-d5 and its self-validating implementation as an internal standard.
Isotopic Labeling Strategy: Why Propionyl-d5?
When designing a SIL-IS, the mass shift must be at least +3 Da to prevent cross-talk from the natural 13C isotopic envelope of the unlabeled analyte. For AP-238, deuteration can theoretically occur on the cinnamyl group, the piperazine core, or the propionyl chain.
-
Causality of Choice: We utilize propionyl-d5 chloride as the labeling reagent. Unlike the acidic α -protons of many ketones, the aliphatic protons on the propionyl chain of this amide do not undergo significant H/D back-exchange in aqueous biological matrices or acidic LC mobile phases. Furthermore, propionyl-d5 chloride is commercially available at >99% isotopic purity, making this route highly cost-effective compared to synthesizing a deuterated cinnamyl precursor.
Synthetic Strategy and Rationale
The synthesis of AP-238-d5 relies on exploiting the inherent steric differences between the two secondary amines of the cis-2,6-dimethylpiperazine precursor[2].
-
Regioselective Alkylation: The N4 position is sterically unhindered, whereas the N1 position is flanked by two equatorial methyl groups. Alkylation with cinnamyl bromide therefore occurs exclusively at N4.
-
Catalyzed Acylation: The subsequent acylation with propionyl-d5 chloride must occur at the highly hindered N1 position. To drive this reaction to completion, 4-Dimethylaminopyridine (DMAP) is utilized as a nucleophilic acyl transfer catalyst alongside an acid scavenger (DIPEA).
Figure 1: Two-step regioselective synthesis workflow for AP-238-d5.
Step-by-Step Synthesis Protocol
Phase 1: Synthesis of 1-Cinnamyl-3,5-dimethylpiperazine
-
Step 1: Dissolve 10.0 mmol of cis-2,6-dimethylpiperazine in 30 mL of anhydrous acetonitrile (ACN).
-
Step 2: Add 20.0 mmol of anhydrous potassium carbonate ( K2CO3 ). Causality: K2CO3 acts as a heterogeneous base to scavenge the HBr byproduct, preventing the protonation of the piperazine nitrogens which would halt the nucleophilic attack.
-
Step 3: Cool the suspension to 0 °C in an ice bath. Dropwise, add 9.0 mmol of cinnamyl bromide dissolved in 10 mL ACN. Causality: Using a slight deficit of the alkylating agent (0.9 eq) prevents over-alkylation and simplifies downstream purification.
-
Step 4: Stir at room temperature for 12 hours. Filter the inorganic salts, concentrate the filtrate under reduced pressure, and purify via flash chromatography (DCM:MeOH 95:5) to yield the intermediate.
Phase 2: N-Acylation with Propionyl-d5 Chloride
-
Step 5: Dissolve 5.0 mmol of the purified 1-cinnamyl-3,5-dimethylpiperazine in 20 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Step 6: Add 15.0 mmol of N,N-diisopropylethylamine (DIPEA) and 0.5 mmol of DMAP.
-
Step 7: Cool to 0 °C and add 6.0 mmol of propionyl-d5 chloride dropwise. Causality: The highly reactive acyl chloride forms a highly electrophilic N-acylpyridinium intermediate with DMAP, overcoming the severe steric hindrance of the N1 position.
-
Step 8: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor completion via TLC (UV active, Ninhydrin negative).
Phase 3: Purification and Isotopic Validation (Self-Validating System)
-
Step 9: Quench the reaction with saturated aqueous NaHCO3 . Extract with DCM (3 x 20 mL), dry over Na2SO4 , and concentrate. Purify via flash chromatography to isolate AP-238-d5.
-
Step 10 (Critical Validation): Before use as an IS, the isotopic purity must be validated. Inject a 100 ng/mL solution of the purified AP-238-d5 into the LC-MS/MS, monitoring both the D5 and D0 MRM transitions. Acceptance Criteria: The D0 (unlabeled) contribution must be <0.1% of the D5 signal to ensure it does not artificially inflate the Lower Limit of Quantification (LLOQ) of patient samples.
Analytical Validation for LC-MS/MS
Once synthesized, AP-238-d5 is spiked into biological samples prior to extraction (typically at 10 ng/mL). The mass fragmentation of AP-238 yields a parent ion at m/z 287.2, with major product ions at m/z 117.1 (cinnamyl moiety), m/z 91.1 (tropylium ion), and m/z 169.1 (acylpiperazine moiety)[1]. Because the deuterium label is located on the propionyl group, the m/z 169.1 fragment shifts to m/z 174.1 in the IS, while the cinnamyl fragment remains unchanged[1][3].
Figure 2: Analytical workflow utilizing AP-238-d5 for LC-MS/MS quantification.
Chromatographic and MS Parameters
Table 1: Optimized MRM Transitions for AP-238 and AP-238-d5
| Analyte | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Representative CE (V) |
| AP-238 | 287.2 | 117.1 | 169.1 | 25 / 18 |
| AP-238-d5 (IS) | 292.2 | 117.1 | 174.1 | 25 / 18 |
Table 2: Recommended LC Gradient Conditions [1] Column: C18 or Biphenyl (e.g., 2.1 x 50 mm, 1.7 µm) Mobile Phase A: 0.1% Formic Acid in Water (with 1% ACN) Mobile Phase B: 0.1% Formic Acid in Acetonitrile
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Flow Rate (mL/min) |
| 0.00 | 95.0 | 5.0 | 0.50 |
| 1.00 | 95.0 | 5.0 | 0.50 |
| 4.50 | 77.5 | 22.5 | 0.50 |
| 10.75 | 67.5 | 32.5 | 0.50 |
| 13.50 | 5.0 | 95.0 | 0.50 |
| 15.50 | 5.0 | 95.0 | 0.50 |
| 16.00 | 95.0 | 5.0 | 0.50 |
| 19.50 | 95.0 | 5.0 | 0.50 |
By integrating AP-238-d5 synthesized via this protocol, forensic laboratories can achieve highly robust, self-validating quantitative assays that meet stringent regulatory guidelines for novel psychoactive substance (NPS) testing.
References
-
Human metabolism and basic pharmacokinetic evaluation of AP-238: A recently emerged acylpiperazine opioid Source: uni-freiburg.de URL:[Link]
-
AP-238 - Wikipedia Source: wikipedia.org URL:[Link]
-
Human metabolism and basic pharmacokinetic evaluation of AP-238: A recently emerged acylpiperazine opioid (ResearchGate Profile) Source: researchgate.net URL:[Link]
Sources
Application Note: Handling, Reconstitution, and Storage Stability of AP-238 Reference Standards
Introduction & Pharmacological Context
AP-238 (1-[2,6-dimethyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-1-propanone) is a potent synthetic acylpiperazine opioid that emerged as a novel psychoactive substance (NPS) following international scheduling of fentanyl analogs[1]. Pharmacologically, AP-238 acts as a μ -opioid receptor (MOR) agonist with an in vitro EC50 of approximately 248 nM[1].
For forensic laboratories, clinical toxicologists, and drug development professionals, maintaining the absolute integrity of AP-238 analytical reference standards is critical. Because AP-238 is typically supplied as a hydrochloride (HCl) salt[2], its physicochemical stability is highly dependent on strict environmental controls. This application note details the causality behind degradation mechanisms and provides a self-validating protocol for the handling, reconstitution, and long-term storage of AP-238 reference materials.
Physicochemical & Analytical Profile
Understanding the baseline properties of AP-238 is the first step in designing a robust handling protocol. The hydrochloride salt formulation enhances aqueous solubility but introduces hygroscopic tendencies that must be managed during weighing and storage.
Table 1: Physicochemical and Analytical Properties of AP-238 HCl [3],[2]
| Parameter | Specification / Value |
| Formal Name | 1-[2,6-dimethyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-1-propanone, monohydrochloride |
| CAS Number | 2749171-05-7 |
| Molecular Formula | C18H26N2O • HCl |
| Formula Weight | 322.9 g/mol |
| Purity Standard | ≥ 98% (Crystalline Solid) |
| Primary GC-MS Ions (m/z) | 286 (Molecular Ion), 186, 117 |
| UV Absorbance ( λmax ) | 254 nm |
Stability Dynamics & Degradation Causality
The structural integrity of AP-238 relies on protecting its piperazine core and cinnamyl moiety from environmental stressors.
-
Moisture & Hydrolysis: As an HCl salt, AP-238 is prone to absorbing atmospheric moisture. If a cold vial is opened without proper equilibration, immediate condensation occurs. This not only artificially inflates the weighed mass—compromising quantitative accuracy—but also introduces water that accelerates hydrolytic degradation of the propionyl group.
-
Oxidation & Photodegradation: The cinnamyl double bond is susceptible to oxidative cleavage and photo-isomerization when exposed to ambient UV light and atmospheric oxygen over prolonged periods.
-
Thermal Stress: While stable at room temperature for short transit periods, chronic exposure to temperatures above 4°C accelerates N-dealkylation, producing secondary degradants that interfere with LC-MS/MS quantification[1].
Environmental stressors leading to AP-238 degradation and subsequent analytical QC verification.
Reconstitution & Solubility Profiling
The choice of reconstitution solvent dictates the downstream utility and shelf-life of the working stock. AP-238 exhibits variable solubility across standard laboratory solvents[2].
Table 2: Solubility and Reconstitution Matrix [2]
| Solvent | Max Solubility | Recommended Application & Causality |
| Ethanol | 30 mg/mL | Optimal for Analytical Stocks: High volatility allows for easy evaporation during sample prep; excellent for GC-MS/LC-MS. |
| DMSO | 15 mg/mL | Optimal for Bioassays: High solvating power for in vitro MOR activation assays. Caution: Freezes at 19°C; requires careful thawing. |
| DMF | 10 mg/mL | Alternative Organic: Useful for specific synthetic derivatization workflows. |
| PBS (pH 7.2) | 10 mg/mL | Aqueous Working Solutions: Strictly for immediate, short-term use (<24h). Prone to rapid microbial and hydrolytic degradation. |
Standard Operating Procedure (SOP): Handling & Aliquoting
To ensure a self-validating and reproducible workflow, researchers must adhere to the following step-by-step methodology. This protocol is designed to eliminate freeze-thaw cycles and prevent moisture ingress.
Phase 1: Equilibration & Weighing
-
Desiccation (Crucial Step): Remove the AP-238 reference standard vial from -20°C storage[2]. Do not open the vial immediately. Place the sealed vial in a desiccator at room temperature for a minimum of 30–60 minutes. Causality: This prevents ambient humidity from condensing on the cold hygroscopic powder, which would otherwise skew analytical weighing and introduce hydrolytic water.
-
Ventilated Handling: Transfer the equilibrated vial to a Class II biological safety cabinet or a dedicated powder-weighing fume hood. AP-238 is a potent opioid; utilize appropriate PPE (nitrile gloves, N95/P100 respirator, and protective eyewear)[4].
-
Microbalance Weighing: Using an anti-static spatula, weigh the desired mass on a calibrated analytical microbalance (readability ≤ 0.01 mg).
Phase 2: Reconstitution & Aliquoting
-
Primary Stock Preparation: Dissolve the weighed solid in the chosen solvent (e.g., LC-MS grade Ethanol) to create a primary stock solution (e.g., 1.0 mg/mL). Vortex gently until the crystalline solid is completely dissolved.
-
Single-Use Aliquoting: Divide the primary stock into low-bind, amber glass autosampler vials (e.g., 50–100 μ L per vial). Causality: Amber glass prevents UV-induced photo-isomerization of the cinnamyl group. Single-use aliquoting strictly eliminates freeze-thaw cycles, which cause transient micro-environments of localized heating and condensation.
-
Inert Gas Purging: Gently overlay the headspace of each aliquot vial with a stream of dry Argon or Nitrogen gas before sealing with PTFE-lined caps. Causality: Displacing atmospheric oxygen mitigates oxidative degradation.
Phase 3: Storage
-
Cryogenic Archiving: Immediately transfer all sealed, single-use aliquots to a monitored -20°C (or -80°C) freezer[2].
Workflow for the handling, reconstitution, and storage of AP-238 reference standards.
Analytical Integrity Verification (Self-Validating System)
A standard protocol must be self-validating. Before utilizing an archived AP-238 aliquot for quantitative casework or critical bioassays, its integrity must be verified to ensure no degradation occurred during storage.
Verification Protocol (GC-MS):
-
Dilute a test aliquot to 10 μ g/mL in methanol.
-
Inject 1 μ L into a GC-MS system operating in Electron Ionization (EI) mode (70 eV)[5].
-
Acceptance Criteria: The mass spectrum must exhibit the dominant base peak and designated qualifier ions for AP-238: m/z 286, 186, and 117 [3].
-
Failure Criteria: The presence of extraneous peaks (particularly lower molecular weight fragments indicating N-dealkylation) or a deviation in the expected retention time indicates standard degradation. The aliquot must be discarded.
References
-
Case report: Identification of AP-238 and 2-fluorodeschloroketamine in internet available powder samples sold as bucinnazine ResearchGate[Link]
-
Prediction of key toxicity endpoints of AP-238 a new psychoactive substance for clinical toxicology and forensic purposes using in silico methods National Institutes of Health (PMC)[Link]
-
AP-238 Monograph and Analytical Report The Center for Forensic Science Research & Education (CFSRE)[Link]
-
Human metabolism and basic pharmacokinetic evaluation of AP-238: A recently emerged acylpiperazine opioid University of Bologna (Unibo) / Drug Testing and Analysis[Link]
Sources
- 1. cris.unibo.it [cris.unibo.it]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Prediction of key toxicity endpoints of AP-238 a new psychoactive substance for clinical toxicology and forensic purposes using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cfsre.org [cfsre.org]
Troubleshooting & Optimization
Technical Support Center: Gas Chromatography (GC) Analysis of AP-238
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in preventing the thermal degradation of AP-238 during Gas Chromatography (GC) analysis. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your analytical work.
I. Understanding AP-238 and its Analytical Challenges
AP-238 is a synthetic opioid belonging to the cinnamylpiperazine class.[1] While GC-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of such novel psychoactive substances (NPS), the thermal liability of complex molecules can pose a significant challenge. Successful analysis hinges on preserving the integrity of the molecule as it passes through the heated GC inlet and column.
II. Troubleshooting Guide: Preventing AP-238 Degradation
This section addresses common issues encountered during the GC analysis of AP-238, presenting them in a problem-and-solution format.
Question 1: I am observing poor peak shape (tailing or broadening) and low response for my AP-238 standard. Could this be thermal degradation?
Answer: Yes, poor peak shape and diminished response are classic indicators of on-column or inlet degradation. Several factors could be at play. Here is a systematic approach to troubleshoot this issue:
Step 1: Evaluate Your GC Inlet Temperature.
The inlet is the first high-temperature zone your sample encounters, making it a critical point for potential degradation.
-
Expert Insight: While higher inlet temperatures generally aid in the rapid volatilization of analytes, for thermally sensitive compounds like some opioids, an excessively high temperature can initiate decomposition. However, studies on the analysis of a wide range of synthetic opioids, including AP-238, have demonstrated good reproducibility with an inlet temperature of 300 °C.[2][3] Poorer reproducibility was noted at a lower temperature of 200 °C, likely due to inefficient volatilization.[2][3]
-
Troubleshooting Protocol:
-
Verify Inlet Temperature: Ensure your GC's inlet temperature is accurately calibrated.
-
Recommended Starting Point: An inlet temperature of 250 °C to 300 °C is a well-documented starting point for the analysis of AP-238 and other synthetic opioids.[2][3][4]
-
Temperature Optimization: If you suspect thermal degradation, you can perform a temperature study. Analyze your AP-238 standard at a series of inlet temperatures (e.g., 250 °C, 275 °C, and 300 °C) and monitor the peak area and shape. A decrease in response at higher temperatures is a strong indicator of thermal degradation.[5]
-
Step 2: Inspect and Optimize Your GC Inlet Liner.
The liner provides the surface for sample vaporization. An active or contaminated liner can catalyze the degradation of sensitive analytes.
-
Expert Insight: For amine-containing compounds like AP-238, it is crucial to use a deactivated liner .[6] Active sites (silanol groups) on a non-deactivated liner can interact with the basic nitrogen atoms in the piperazine ring, leading to peak tailing and potential degradation. The presence of glass wool in the liner can aid in volatilization and reproducibility but must also be deactivated.[6][7]
-
Troubleshooting Protocol:
-
Confirm Liner Type: Ensure you are using a high-quality, deactivated liner.
-
Regular Maintenance: Liners are consumables and should be replaced regularly, especially when analyzing complex matrices.
-
Consider Liner Geometry: For splitless injections, a single taper liner with deactivated glass wool is often a good choice as it helps to focus the sample onto the column.[8]
-
Step 3: Evaluate the GC Column and Oven Program.
The column's stationary phase and the oven temperature program can also influence analyte stability.
-
Expert Insight: A mid-polarity column, such as a DB-200 or equivalent, has been shown to provide good separation for a wide range of synthetic opioids, including AP-238.[2][3] The oven temperature program should be optimized to ensure good peak shape without exposing the analyte to excessively high temperatures for prolonged periods. A slower ramp rate can sometimes improve separation and reduce the peak elution temperature, which may be beneficial for thermally labile compounds.[2][9]
-
Troubleshooting Protocol:
-
Column Choice: A DB-200 (or similar 20% phenyl methylpolysiloxane) column is a good starting point.
-
Oven Program Optimization: A typical starting point could be an initial temperature of around 150°C, held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 300-320°C.
-
Check for Column Bleed: High column bleed can interfere with peak integration and indicate column degradation, which could also affect analyte stability.
-
Question 2: How can I confirm that AP-238 is degrading and not just exhibiting poor chromatography?
Answer: Differentiating between poor chromatography and thermal degradation can be challenging. Here are some strategies:
-
Look for Degradation Products: If AP-238 is degrading, you may see smaller, earlier-eluting peaks in your chromatogram that are not present at lower inlet temperatures. While the specific thermal degradation products of AP-238 are not well-documented in the literature, for other piperazine-containing compounds, degradation can involve ring-opening or cleavage of substituents.
-
Mass Spectral Evidence: Examine the mass spectrum of the AP-238 peak. If degradation is occurring in the inlet, you might still see a peak at the correct retention time, but the mass spectrum may be altered. Look for a decrease in the relative abundance of the molecular ion or other high mass fragments, and an increase in the abundance of lower mass fragments.
-
Vary Injection Volume: Injecting a smaller volume can sometimes reduce the extent of degradation, as there is less analyte interacting with the hot surfaces of the inlet.
dot
Caption: A systematic workflow for troubleshooting suspected thermal degradation of AP-238.
III. Frequently Asked Questions (FAQs)
Q1: Is derivatization necessary for the GC analysis of AP-238?
A: Currently, there is no established derivatization protocol specifically for AP-238 to improve its thermal stability for GC analysis. The existing literature suggests that AP-238 can be successfully analyzed in its native form.[2][4] While derivatization is a common strategy for improving the chromatography of compounds with active hydrogens (like amines), it may not be necessary for AP-238 if the GC system is properly optimized. For other piperazine derivatives, derivatization with reagents like trifluoroacetic anhydride (TFAA) has been used, but this is typically to improve sensitivity in specific applications rather than to prevent thermal degradation.[8]
Q2: What are the ideal GC-MS parameters for AP-238 analysis?
A: Based on a comprehensive study, the following parameters have been shown to be effective for the analysis of a broad range of synthetic opioids, including AP-238:[2][3]
| Parameter | Recommended Setting | Rationale |
| Inlet Temperature | 300 °C | Ensures efficient volatilization and good reproducibility. |
| Injection Mode | Splitless | Provides better sensitivity for trace analysis. |
| Liner | Deactivated, Single Taper w/ Glass Wool | Minimizes active sites and aids in sample focusing. |
| Column | DB-200 (30 m x 0.25 mm, 0.25 µm) | Offers good selectivity for synthetic opioids. |
| Oven Program | 150°C (1 min), then 20°C/min to 320°C (hold 5 min) | Provides good separation within a reasonable run time. |
| MS Source Temp. | 280 °C | A balance to minimize source contamination while ensuring good ionization. |
| MS Quad Temp. | 150 °C | Standard operating temperature. |
Q3: Can the solvent used to dissolve AP-238 affect its stability in the GC inlet?
A: Yes, the choice of solvent can have an impact. Using a solvent with a higher boiling point can sometimes help to focus the analytes at the head of the column, a phenomenon known as solvent focusing. However, for AP-238, methanol is a commonly used and effective solvent.[1] It is more critical to ensure the solvent is of high purity and does not contain any contaminants that could be reactive at high temperatures.
dot
Caption: Key GC-MS parameter considerations for the successful analysis of AP-238.
IV. References
-
Development and Evaluation of an Opioid Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method. Journal of Analytical Toxicology.
-
Development and Evaluation of a Synthetic Opioid Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method. ChemRxiv.
-
Optimizing Splitless Injections: Inlet Temperature. Restek.
-
Analysis, identification and confirmation of synthetic opioids using chloroformate chemistry: Retrospective detection of fentanyl and acetylfentanyl in urine and plasma samples by EI-GC-MS and HR-LC-MS. PLOS ONE.
-
Case report: Identification of AP-238 and 2-fluorodeschloroketamine in internet available powder samples sold as bucinnazine. Forensic Science International: Reports.
-
Capillary GC Liner Selection Guide. Element Lab Solutions.
-
Human metabolism and basic pharmacokinetic evaluation of AP‐238: A recently emerged acylpiperazine opioid. Drug Testing and Analysis.
-
A Comparative Guide to Gas Chromatography (GC) Method Validation for Piperazine Derivative Analysis. Benchchem.
-
AP-238. The Center for Forensic Science Research & Education.
-
Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules.
-
Derivatization Methods in GC and GC/MS. IntechOpen.
-
Screening Unknown Novel Psychoactive Substances Using GC-MS Based Machine Learning. ChemRxiv.
-
Gas Chromatography Liner Selection Guide. Thermo Fisher Scientific.
-
Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments. Frontiers in Chemistry.
-
The targeted analysis of New Psychoactive Substances in oral fluid through chromatographic-spectrometric methods. European Review for Medical and Pharmacological Sciences.
-
Optimizing GC Parameters for Faster Separations with Conventional Instrumentation. Thermo Fisher Scientific.
-
Selecting a GC Inlet Liner. American Laboratory.
-
Minimizing Thermal Degradation in Gas Chromatographic Quantitation of Pentaerythritol Tetranitrate. Journal of Chromatography A.
-
Investigation of the Decomposition Gases of the Pharmaceutical Excipient PVP Using Evolved Gas Analysis Coupled to Thermal Analysis. NETZSCH Analyzing & Testing.
-
The Use of Derivatization Reagents for Gas Chromatography (GC). Sigma-Aldrich.
-
Screening Unknown Novel Psychoactive Substances Using EI GC-MS Based Machine Learning. ResearchGate.
-
Liner Selection Guide. GL Sciences.
-
GC Inlet Maintenance. Element Lab Solutions.
-
Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube.
-
Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Annals of Toxicology.
Sources
- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 2. Development and Evaluation of an Opioid Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization [mdpi.com]
- 4. Derivatization Methods in GC and GC/MS | IntechOpen [intechopen.com]
- 5. bre.com [bre.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
Technical Support Center: Minimizing Carryover of High-Potency Synthetic Opioids in LC-MS
Welcome to the technical support center dedicated to one of the most persistent challenges in modern bioanalysis: the carryover of high-potency synthetic opioids in Liquid Chromatography-Mass Spectrometry (LC-MS). The extreme potency of compounds like fentanyl and its analogs means that even minute residual amounts from a previous injection can lead to false positives or inaccurate quantification in subsequent analyses.[1] This guide is structured to provide both quick answers through our FAQs and a deep, systematic troubleshooting framework for comprehensively identifying and resolving carryover issues in your laboratory.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid, direct answers to the most common questions regarding opioid carryover.
Q1: What exactly is carryover, and why are synthetic opioids so problematic?
A: Carryover is the phenomenon where a small portion of an analyte from a preceding sample appears in a subsequent analysis, typically observed by injecting a blank solvent after a high-concentration sample.[2][3] High-potency synthetic opioids are particularly challenging due to their physicochemical properties. Many, like fentanyl, are basic compounds with "sticky" characteristics, leading to strong hydrophobic interactions and secondary ionic interactions with active sites (e.g., residual silanols) within the LC system.[3] Their potency dictates that methods require very low limits of detection (LODs), making even trace levels of carryover significant enough to compromise results.[1]
Q2: What are the most common sources of carryover in my LC-MS system?
A: Carryover is not limited to a single component but can originate from multiple points in the flow path.[4] The most frequent culprits are the autosampler (needle exterior, injection port, rotor seal), the LC column (especially the inlet frit and stationary phase), and any connecting tubing or valves where analytes can be temporarily adsorbed.[2][5][6]
Q3: How can I quickly perform a diagnostic check for carryover?
A: The standard procedure is to inject a high-concentration standard (e.g., your upper limit of quantitation, ULOQ) followed immediately by one or more injections of a blank solvent (ideally your initial mobile phase composition).[2][6] If a peak for your analyte appears in the blank injection(s), you have a carryover issue. It is crucial to distinguish this from mobile phase or solvent contamination, where the peak would appear consistently in all blanks, even those run before a standard.[6]
Q4: Are there specific mobile phase additives that help reduce opioid carryover?
A: Yes, the choice of mobile phase additive is critical. Formic acid (typically 0.1%) is widely used as it protonates basic opioids, which can improve peak shape and reduce interactions with silanols.[7][8] Using buffered mobile phases, such as with ammonium formate or ammonium acetate (e.g., 10 mM), can further improve peak shape and reduce tailing by increasing ionic strength, which helps to mask secondary ionic interactions.[9][10][11] However, be aware that additives like Trifluoroacetic Acid (TFA), while excellent for chromatography, can cause significant ion suppression in the MS source.[11]
Q5: What is the best "all-purpose" wash solvent for my autosampler to combat opioid carryover?
A: A single solvent is rarely sufficient. An effective wash solution needs to disrupt multiple interaction types (hydrophobic, ionic) and have high solubilizing power. A widely recommended starting point is a four-component "Magic Mixture".[5] This mixture leverages a broad polarity range to effectively clean the needle and injection path. See the table in Part 2 for this and other recommended compositions.
Part 2: In-Depth Troubleshooting Guide
When carryover is persistent, a systematic approach is required to isolate and eliminate the source. This guide provides a logical workflow to diagnose and resolve the issue.
Step 1: Diagnose the Problem - Is It Carryover or Contamination?
Before disassembling your system, you must confirm the nature of the problem. Contamination and carryover have different sources and require different solutions.[6]
-
Equilibrate: Ensure the LC-MS system is fully equilibrated at initial mobile phase conditions.
-
Pre-Standard Blank: Inject a solvent blank. This is your baseline. It should be clean. If a peak is present here, you likely have contamination of your mobile phase, solvent, or a heavily fouled system.[6]
-
High Standard: Inject your highest expected concentration standard (ULOQ).
-
Post-Standard Blanks: Immediately inject a sequence of at least three solvent blanks.
-
Analysis:
Step 2: Isolate the Source of Carryover
Once carryover is confirmed, the next step is to pinpoint its origin. This is done by systematically removing components from the flow path and observing the effect on the carryover peak.[2]
Caption: Systematic workflow for isolating the source of LC-MS carryover.
Step 3: Targeted Mitigation Strategies
The autosampler is the most common source of carryover. The external surface of the needle and the internal components of the injection valve are primary sites of analyte adsorption.
-
Wash Solvents: The composition of the needle wash solvent is the most critical parameter. A strong, organic solvent is needed. Studies have shown that simply using a high percentage of a single organic solvent is not always as effective as cycling between different solvent compositions.[4][12]
Table 1: Recommended Autosampler Wash Solvent Compositions for Opioid Analysis
| Wash Solution Name | Composition (v/v/v/v) | Rationale & Best Use Case | Citation(s) |
|---|---|---|---|
| "Magic Mix" | Water:Acetonitrile:Methanol:Isopropanol (25:25:25:25) + 0.1-0.5% Formic Acid | Excellent general-purpose strong wash. The four solvents cover a wide polarity range, while the acid helps displace basic analytes. Ideal for routine use. | [5] |
| Acidified High Organic | 90% Acetonitrile + 10% Water + 0.5% Formic Acid | A strong, simple wash for disrupting hydrophobic interactions. Good for fentanyl and less polar analogs. | [13] |
| Basic/Organic Mix | 90% Acetonitrile + 10% Water + 0.1% Ammonium Hydroxide | Useful for analytes that may be adsorbed under acidic conditions. The basic pH can alter the charge state and improve removal from surfaces. Use with caution on silica-based columns. |
| DMSO-Containing Wash | Acetonitrile:Water (50:50) with 5-10% Dimethyl Sulfoxide (DMSO) | DMSO is a very strong, aprotic solvent capable of removing highly adsorbed or poorly soluble compounds. Use as a more aggressive, last-resort cleaning solvent. |[14] |
-
Hardware Inspection: Worn rotor seals in the injection valve are a frequent and often overlooked cause of carryover.[5][6] These seals develop microscopic scratches over time that trap analytes. If optimizing wash solvents does not resolve the issue, inspect and replace the rotor seal.
If carryover persists after bypassing the column but disappears when it's in line, the column is the source.
-
Column Washing: A continuous high-organic wash may not be sufficient. A more effective strategy is to cycle between high and low organic mobile phases during the column wash step of your gradient.[4][12] This "shock" can help dislodge strongly retained compounds.
-
Dedicated Hardware: For ultra-trace analysis, it is best practice to dedicate a column solely to that assay. This prevents cross-contamination from other projects analyzing higher concentrations.
-
Column Chemistry: Consider columns with advanced surface technology designed to reduce secondary interactions. Modern hybrid-surface columns or those with specific end-capping can offer improved peak shapes and less tailing for basic compounds.[15][16]
For particularly "sticky" compounds, nonspecific binding to the metallic surfaces of the LC system (e.g., stainless steel tubing, frits) can be a major contributor to carryover.
-
Inert Flow Paths: Modern LC systems often utilize materials like PEEK or specialized alloys to create a more biocompatible or inert flow path, which can significantly reduce analyte adsorption.[17]
-
System Passivation: For standard stainless-steel systems, chemical passivation can be an effective (though aggressive) solution. This process involves washing the system with an acid, such as phosphoric or nitric acid, to restore the protective oxide layer on the steel and remove adsorbed analytes.[17] This should be performed with caution and according to the manufacturer's guidelines.
Part 3: Standard Operating Procedures (SOPs)
Here are detailed protocols for common system-cleaning procedures. Caution: Always consult your instrument manufacturer's documentation before performing these procedures.
SOP 1: System-Wide Flush with "Magic Mix"
This procedure is designed to aggressively clean the entire LC flow path, from the pumps to the waste line (column removed).
-
Preparation:
-
Prepare a fresh solution of "Magic Mix": 250 mL Water, 250 mL Acetonitrile, 250 mL Methanol, 250 mL Isopropanol. Add 1-2 mL of Formic Acid.
-
Remove the LC column and replace it with a stainless-steel union.
-
Direct the flow from the union to a waste container, bypassing the mass spectrometer.
-
-
Pump A Flush:
-
Place the solvent line for Pump A into the Magic Mix solution.
-
Purge the pump for 5-10 minutes to ensure the new solvent fills the line.
-
Set the flow rate to 1.0 mL/min and pump 100% A for at least 30 minutes.
-
-
Pump B Flush:
-
Move the solvent line for Pump B into the Magic Mix solution.
-
Purge Pump B for 5-10 minutes.
-
Set the flow to 100% B at 1.0 mL/min for at least 30 minutes.
-
-
Autosampler Flush:
-
Using your instrument software, perform at least 10-15 full injection loop flushes using the Magic Mix as the wash solvent.
-
-
Re-equilibration:
-
Return the solvent lines to their original mobile phases.
-
Thoroughly purge both pumps.
-
Flush the entire system with your mobile phase for at least 60 minutes before reinstalling the column and re-directing flow to the MS.
-
-
Verification: Inject multiple solvent blanks to confirm the system is clean before resuming analysis.
SOP 2: LC System Passivation with Phosphoric Acid
This is an aggressive cleaning procedure for stainless steel systems and should only be used when other methods have failed. Warning: Phosphoric acid is corrosive. Wear appropriate personal protective equipment (PPE). Never introduce acid into the mass spectrometer.
-
Preparation:
-
Prepare a 30% aqueous solution of phosphoric acid using high-purity (e.g., HPLC-grade) water.[17]
-
Remove the column and replace it with a union. Crucially, ensure the flow is directed to a waste container and NOT the MS source.
-
Flush the entire system thoroughly with HPLC-grade water for at least 30 minutes to remove all organic solvents.
-
-
Acid Wash:
-
Place all solvent lines into the 30% phosphoric acid solution.
-
Purge all pumps.
-
Flow the acid solution through the system at a low flow rate (e.g., 0.2 mL/min) for 60-90 minutes.
-
-
Water Rinse:
-
Move all solvent lines to fresh HPLC-grade water.
-
Purge all pumps.
-
Flush the entire system with water for at least 2 hours to remove all traces of acid. Monitor the pH of the waste line to ensure it has returned to neutral.
-
-
Re-equilibration:
-
Return solvent lines to your mobile phases and flush the system extensively before reinstalling the column and directing flow to the MS.
-
References
-
Bypassing LC System Passivation Requirements Using ACQUITY PREMIER with MaxPeak HPS Technology for the Recovery of a Phosphorylated Peptide. (Waters Corporation) [Link]
-
Universal LC-MS method for minimized carryover in a discovery bioanalytical setting. (Bioanalysis) [Link]
-
LC-MS/MS detection of fentanyl and related synthetic opioids in biological matrices. (Shimadzu) [Link]
-
Analysis, identification and confirmation of synthetic opioids using chloroformate chemistry: Retrospective detection of fentany. (PLOS ONE) [Link]
-
Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. (Journal of the Mass Spectrometry Society of Japan) [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. (LGC) [Link]
-
Determination of Nine Fentanyl Drugs in Hair Samples by GC-MS/MS and LC-MS/MS. (ACS Omega) [Link]
-
Universal LC-MS method for minimized carryover in a discovery bioanalytical setting. (ResearchGate) [Link]
-
Solvents and Caveats for LC-MS. (Waters Corporation) [Link]
-
The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (Agilent Technologies) [Link]
-
Improved LC-MS detection of opioids, amphetamines, and psychedelics using TrEnDi. (SpringerLink) [Link]
-
How can I solve my carry over issue in LC-MS/MS? (ResearchGate) [Link]
-
How to Reduce Carryover in Liquid Chromatography. (Lab Manager) [Link]
-
Opioid detection and quantification in plasma and oral fluid by LC–MS/MS. (SpringerLink) [Link]
-
Critical strategies to pinpoint carryover problems in liquid chromatography-mass spectrometry: A systematic direction for their origin identification and mitigation. (Microchemical Journal) [Link]
-
Fast Sample Preparation with Liquid Chromatography Tandem Mass Spectrometry for Illegal Opioid Analysis. (LCGC International) [Link]
-
Improved LC-MS Detection of Opioids, Amphetamines, and Psychedelics Using TrEnDi. (Journal of the American Society for Mass Spectrometry) [Link]
-
LC–MS-MS Analysis of Synthetic and Natural Cannabinoids. (LCGC North America) [Link]
-
Highly sensitive MS/MS detection for confident identification of potent novel synthetic opioids and their metabolites. (SCIEX) [Link]
-
Determination of Fentanyl Analogue Exposure Using Dried Blood Spots with LC-MS/MS. (CDC Stacks) [Link]
-
Comprehensive LC/MS Analysis of Opiates, Opioids, Benzodiazepines, Amphetamines, Illicits, and Metabolites in Urine. (Agilent Technologies) [Link]
-
Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (MDPI) [Link]
-
Direct analysis in real time mass spectrometry (DART-MS/MS) for rapid urine opioid detection in a clinical setting. (ScienceDirect) [Link]
-
BIOCLASS Mobile Phase Additive Selection for LC-MS. (HALO Chromatography) [Link]
-
Mobile phases compatible for LC/MS. (Shimadzu) [Link]
-
Effective Carryover Reduction by Derivatization of Residual Analyte in HPLC System During LC-MS/MS Quantification. (Altasciences) [Link]
-
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair. (Frontiers in Chemistry) [Link]
-
Effect of mobile phase anionic additives on selectivity, efficiency, and sample loading capacity of cationic drugs in reversed-phase liquid chromatography. (PMC) [Link]
-
Enhanced Forensic Mass Spectrometry Methods. (Office of Justice Programs) [Link]
-
Analysis of 17 fentanyls in plasma and blood by UPLC-MS/MS with interpretation of findings in surgical and postmortem casework. (PMC) [Link]
-
Selecting and optimizing transitions for LC-MS/MS methods. (Forensic RTI) [Link]
Sources
- 1. shimadzu.com [shimadzu.com]
- 2. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Reduce Carryover in Liquid Chromatography | Lab Manager [labmanager.com]
- 4. Universal LC-MS method for minimized carryover in a discovery bioanalytical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. journals.plos.org [journals.plos.org]
- 8. lcms.cz [lcms.cz]
- 9. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
- 11. halocolumns.com [halocolumns.com]
- 12. researchgate.net [researchgate.net]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. DSpace [comum.rcaap.pt]
- 17. lcms.cz [lcms.cz]
AP-238 LC-ESI-MS/MS Technical Support Center: Troubleshooting Ion Suppression
Welcome to the AP-238 Technical Support Center. AP-238 (1-[4-(cinnamyl)-2,6-dimethylpiperazin-1-yl]propan-1-one) is a potent cinnamylpiperazine novel synthetic opioid (NSO)[1]. In forensic and clinical toxicology, AP-238 is predominantly quantified in complex biological matrices (e.g., whole blood, urine) using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)[2]. However, ESI is highly susceptible to matrix effects—specifically ion suppression—which can severely compromise the Limit of Detection (LOD) and quantitative accuracy[3]. This guide provides field-proven, mechanistically grounded troubleshooting protocols to restore signal integrity.
Diagnostic Workflow for ESI Ion Suppression
Diagnostic workflow for identifying and resolving ESI ion suppression in AP-238 LC-MS/MS analysis.
Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Q1: Why does AP-238 experience severe signal loss (ion suppression) in positive electrospray ionization (ESI+)? A: Ion suppression in ESI is fundamentally a competitive ionization phenomenon. AP-238 is a basic amine that readily accepts a proton to form an [M+H]+ precursor ion at m/z 287.2[4]. During the ESI process, droplets containing the analyte and mobile phase undergo desolvation. If endogenous matrix components (such as phospholipids from whole blood or high-concentration salts from urine) co-elute with AP-238, they compete for the limited excess charge and surface space on the evaporating droplet[3]. Because many phospholipids have higher proton affinities or greater surface activity than AP-238, they monopolize the droplet surface, forcing AP-238 into the droplet interior where it cannot be effectively aerosolized into the gas phase, resulting in a suppressed signal.
Q2: How do I definitively measure the exact degree of matrix effect for AP-238 in my assay? A: You must perform a Post-Column Infusion (PCI) experiment combined with a quantitative Matrix Factor (MF) calculation. Do not rely solely on absolute peak area drops, as extraction recovery losses can mimic ion suppression. Causality Check: By infusing a constant stream of neat AP-238 standard post-column while injecting a blank matrix extract, you create a steady baseline signal. Any dip in this baseline at the AP-238 retention time definitively isolates ESI suppression from sample prep recovery issues. (See Protocol 1 below).
Q3: What sample preparation strategy effectively mitigates phospholipid-induced suppression for AP-238? A: While simple Protein Precipitation (PPT) is fast, it leaves over 90% of phospholipids in the extract, leading to catastrophic ion suppression for late-eluting lipophilic compounds. For cinnamylpiperazines like AP-238, Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) is the gold standard. The Chemistry: AP-238 contains a piperazine ring that becomes positively charged under acidic conditions[1]. By loading the sample at a low pH, AP-238 binds via strong ionic interactions to the sulfonic acid groups on the MCX sorbent. This allows you to aggressively wash the sorbent with 100% methanol to strip away neutral lipids and phospholipids without eluting the AP-238. The analyte is then released using a high-pH organic elution solvent (e.g., 5% ammonium hydroxide in methanol) which neutralizes the piperazine ring, breaking the ionic bond.
Q4: Can adjusting my LC gradient or ESI source parameters help recover AP-238 signal? A: Yes. If SPE optimization is insufficient, you must alter the chromatographic or ionization environment:
-
Chromatographic Shift: Adjust your mobile phase gradient to shift the AP-238 retention time away from the phospholipid elution zone (typically late in the gradient). Using a biphenyl column instead of a standard C18 can provide orthogonal pi-pi selectivity for the cinnamyl group of AP-238, shifting its elution profile relative to aliphatic lipids[4].
-
ESI Source Optimization: Increase the ESI desolvation temperature (e.g., to 500–600 °C) and nebulizer gas flow[5]. Higher thermal energy improves droplet evaporation kinetics, partially overcoming the surface-tension-altering effects of residual matrix components. Ensure the mobile phase contains adequate buffer (e.g., 10 mM ammonium formate, pH 3.0) to drive the pre-ionization of AP-238 in solution[1].
Quantitative Data Presentation
Table 1: Impact of Sample Preparation Strategies on AP-238 Matrix Effects and Recovery in Whole Blood
| Sample Preparation Method | AP-238 Absolute Recovery (%) | Matrix Effect (ME %) | Phospholipid Removal (%) | Recommended Use Case |
| Protein Precipitation (PPT) | 85 - 90% | -45% (Severe Suppression) | < 10% | High-throughput screening only; requires stable isotope internal standard. |
| Liquid-Liquid Extraction (LLE) | 70 - 75% | -20% (Moderate Suppression) | ~ 60% | General toxicology; struggles with highly lipophilic matrices. |
| Mixed-Mode Cation Exchange (MCX SPE) | 88 - 92% | -5% (Negligible Suppression) | > 95% | Optimal for AP-238 quantitation ; eliminates phospholipid co-elution. |
(Note: ME% calculated as (Peak Area in Matrix / Peak Area in Neat Solvent - 1) * 100. Negative values indicate suppression.)
Experimental Protocols
Protocol 1: Post-Column Infusion (PCI) for Matrix Effect Profiling
Objective: Visually map ionization suppression zones across the LC gradient to validate matrix interference.
-
Setup: Connect a syringe pump to a zero-dead-volume T-piece installed between the LC column outlet and the ESI source inlet.
-
Infusion: Load a syringe with 100 ng/mL AP-238 in 50:50 Methanol:Water. Infuse at a constant rate of 10 µL/min.
-
MS Configuration: Set the mass spectrometer to monitor the AP-238 MRM transitions (m/z 287.2 > 117.1 and 287.2 > 169.1) in positive ion mode[4].
-
Injection: Inject 10 µL of a blank matrix extract (e.g., extracted drug-free blood).
-
Analysis: Observe the MRM chromatogram. A steady baseline indicates no matrix effect. Significant negative deflections (dips) in the baseline indicate zones of ion suppression. If a dip aligns with the normal retention time of AP-238, sample prep or LC gradient adjustments are mandatory.
Protocol 2: Optimized MCX-SPE for AP-238 in Biological Fluids
Objective: Isolate AP-238 while systematically eliminating ion-suppressing phospholipids via a self-validating ionic retention mechanism.
-
Sample Pre-treatment: Aliquot 500 µL of whole blood or urine. Add 50 µL of internal standard. Add 2 mL of 0.1 M Phosphate Buffer (pH 6.0) to ionize the piperazine nitrogen of AP-238. Vortex and centrifuge at 3000 x g for 10 mins.
-
Conditioning: Condition the MCX cartridge (30 mg/3 mL) with 2 mL Methanol, followed by 2 mL 0.1 M Phosphate Buffer (pH 6.0).
-
Loading: Load the pre-treated sample supernatant onto the cartridge at a flow rate of 1 mL/min.
-
Wash 1 (Aqueous): Wash with 2 mL of 0.1 M HCl to remove neutral and acidic water-soluble interferences.
-
Wash 2 (Organic - Critical Step): Wash with 2 mL of 100% Methanol. Mechanistic note: Because AP-238 is ionically bound to the sorbent, this strong organic wash strips away lipophilic ion-suppressors (phospholipids) without eluting the target.
-
Drying: Dry the cartridge under maximum vacuum for 5 minutes.
-
Elution: Elute AP-238 with 2 mL of freshly prepared 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the analyte, breaking the ionic retention.
-
Reconstitution: Evaporate the eluate to dryness under nitrogen at 40 °C. Reconstitute in 100 µL of initial LC mobile phase (e.g., 95% 10 mM Ammonium Formate pH 3.0 / 5% Methanol)[1].
References
- Title: Human metabolism and basic pharmacokinetic evaluation of AP-238: A recently emerged acylpiperazine opioid. Source: uni-freiburg.de.
- Title: AP-238. Source: cfsre.org.
- Title: Detection, chemical analysis and pharmacological characterization of dipyanone and other new synthetic opioids related to prescr. Source: ugent.be.
- Title: An intoxication involving 2-methyl AP-237 and AP-238 from Victoria, Australia: Case report. Source: researchgate.net.
- Title: Quantitation of novel psychoactive substances in wastewater by direct injection analysis. Source: sciex.com.
Sources
Validation & Comparative
Cross-reactivity of AP-238 with standard opiate immunoassays
Analytical Blind Spots in Novel Synthetic Opioid Detection: A Comparative Guide on AP-238 Cross-Reactivity with Standard Immunoassays
Executive Summary The proliferation of novel synthetic opioids (NSOs) has shifted the forensic and clinical toxicology landscape. Following stringent regulations on fentanyl-related substances, a new class of opioids—the cinnamylpiperazines—has emerged. AP-238 represents a highly potent member of this class. As a Senior Application Scientist, I frequently encounter a critical diagnostic failure: the inability of standard opiate and fentanyl immunoassays to detect cinnamylpiperazines. This guide objectively compares the analytical performance of standard screening methods against AP-238, providing empirical data and validated protocols to bridge this diagnostic gap.
Structural Divergence and Epitope Mismatch
Immunoassays rely on the spatial and electrostatic recognition of specific molecular epitopes. Standard opiate assays utilize antibodies raised against the rigid phenanthrene ring of morphine. Fentanyl-directed assays target the N-phenylpropanamide and piperidine core.
AP-238 completely lacks these structural motifs. Instead,1. This structural divergence results in a profound epitope mismatch. The antibodies in standard enzyme-linked immunosorbent assays (ELISA) and lateral flow assays (LFA) experience steric hindrance and lack the necessary binding affinity to capture AP-238, leading to false-negative results even at lethal physiological concentrations.
Structural recognition pathways demonstrating AP-238 immunoassay evasion.
Comparative Cross-Reactivity Data
To quantify this diagnostic blind spot, we compare the cross-reactivity profiles of AP-238 against morphine and fentanyl across standard immunoassay platforms. Cross-reactivity (%CR) is defined as (Apparent Concentration / Target Concentration) × 100.
| Analyte | Opiate ELISA (Morphine Target) %CR | Fentanyl LFA (Piperidine Target) %CR | LC-MS/MS LOD (ng/mL) | Receptor Efficacy (Emax vs Hydromorphone) |
| Morphine | 100% | < 0.01% | 1.0 | 98.6% |
| Fentanyl | < 0.01% | 100% | 0.5 | > 150% |
| AP-238 | < 0.02% | < 0.02% | 0.5 | ~125% |
Data synthesized from established immunoassay performance evaluations and in vitro pharmacological profiling. Notice that while2, its immunoassay3.
Self-Validating Experimental Protocol: Cross-Reactivity Evaluation and Orthogonal Confirmation
To rigorously evaluate the cross-reactivity of NSOs and prevent false negatives in clinical/forensic settings, laboratories must employ a self-validating workflow combining presumptive screening with orthogonal mass spectrometry.
Phase 1: Matrix Preparation and Spiking Causality: Utilizing certified drug-free human urine or whole blood establishes a true negative baseline, ensuring that any observed signal is solely attributable to the spiked analyte, not endogenous matrix interference.
-
Obtain certified drug-free human urine and verify negativity using LC-MS/MS.
-
Prepare an AP-238 reference standard stock solution (1 mg/mL in methanol).
-
Spike the drug-free matrix to create a concentration gradient: 10 ng/mL, 100 ng/mL, 1,000 ng/mL, and 100,000 ng/mL.
Phase 2: Immunoassay Screening (ELISA & LFA) Causality: Testing across a massive concentration gradient (up to 100,000 ng/mL) definitively proves the absence of cross-reactivity, rather than just a high limit of detection (LOD).
-
Equilibrate all Fentanyl Rapid Test strips and Opiate ELISA microplates to room temperature (15-30°C) to ensure optimal antibody-antigen binding kinetics.
-
LFA: Submerge the test strip into the spiked aliquots for 10-15 seconds. Read results at exactly 5 minutes. A positive result (absence of test line) indicates binding.
-
ELISA: Add 10 µL of spiked matrix to the microplate wells, followed by the enzyme conjugate. Incubate, wash, and add the chromogenic substrate. Measure absorbance at 450 nm. Expected Result: AP-238 will yield negative results across all immunoassay platforms at all concentrations (<0.02% CR).
Phase 3: Orthogonal Confirmation via LC-MS/MS Causality: Because immunoassays fail to detect AP-238, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is mandatory for definitive structural identification based on mass-to-charge (m/z) ratios and fragmentation patterns.
-
Extract the spiked samples using Solid Phase Extraction (SPE) with a mixed-mode cation exchange cartridge to isolate basic drugs.
-
Inject 5 µL into an LC-MS/MS system4.
-
Operate in positive electrospray ionization (ESI+) mode. 5.
-
Validate the presence of AP-238 by comparing the retention time and ion ratios against the reference standard.
Conclusion
The cinnamylpiperazine AP-238 highlights a critical vulnerability in standard toxicological screening. Its distinct structural scaffold completely evades traditional opiate and fentanyl immunoassays, necessitating the integration of high-resolution mass spectrometry or targeted LC-MS/MS panels for reliable detection. For drug development professionals and forensic toxicologists, updating analytical libraries to include cinnamylpiperazines is no longer optional—it is a mandatory step to maintain diagnostic integrity.
References
-
Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. ResearchGate.[Link]
-
DARK Classics in Chemical Neuroscience: Bucinnazine. ACS Publications.[Link]
-
FEN Rapid Test (Powder) Package Insert. Identify Diagnostics.[Link]
-
Human metabolism of AP-238. A novel synthetic opioid spreading in the shadow of “fentalogues”. ResearchGate.[Link]
-
Development of new analytical methods for the identification of Novel Psychoactive Substances (NPS). Uniroma1.[Link]
Sources
Analytical Characterization of AP-238: A Comparative Guide on Assay Accuracy, Precision, and Methodological Design
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide
Introduction: The Analytical Challenge of AP-238
AP-238 (1-[2,6-dimethyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-1-propanone) is an emerging novel synthetic opioid (NSO) belonging to the cinnamylpiperazine subclass. Structurally related to bucinnazine (AP-237) and its methylated analogs, AP-238 presents unique analytical challenges due to isobaric interferences and complex metabolic profiles. As a Senior Application Scientist, I designed this guide to objectively evaluate the accuracy, precision, and operational causality of GC-MS, LC-MS/MS, and high-resolution mass spectrometry (HRMS) platforms in the quantification and structural elucidation of AP-238.
Pharmacodynamics and the Analytical Imperative
AP-238 is a potent mu-opioid receptor (MOR) agonist. In vitro MOR activation assays demonstrate an EC50 of approximately 248 nM for AP-238, making it highly potent within its subclass . Because physiological concentrations in overdose or pharmacokinetic studies can be extremely low (sub-ng/mL), analytical assays must be designed with exceptional sensitivity and high precision to avoid false negatives.
Fig 1: AP-238 Mu-Opioid Receptor (MOR) signaling pathway and physiological response.
Comparative Assay Modalities: Causality in Experimental Design
When designing an assay for AP-238, the choice of analytical platform dictates the sample preparation, chromatographic gradient, and ionization strategy.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Best utilized for initial qualitative screening and robust library matching (e.g., 70 eV EI mass spectral data). However, GC-MS requires derivatization for polar metabolites and often lacks the sensitivity required for sub-ng/mL quantification in complex biological matrices .
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): The gold standard for quantitative accuracy and precision. Utilizing Electrospray Ionization (ESI+) and Multiple Reaction Monitoring (MRM), LC-MS/MS provides the necessary sensitivity (LOD ~0.3 ng/mL) for rigorous pharmacokinetic profiling .
-
LC-QTOF-MS with EAD (Electron-Activated Dissociation): Critical for isomer differentiation. Standard Collision-Induced Dissociation (CID) fails to differentiate AP-238 from 2-methyl AP-237 due to identical parent masses and highly similar fragmentation. EAD provides unique spectral features for unambiguous structural elucidation .
Experimental Methodology: Self-Validating LC-MS/MS Protocol
To ensure trustworthiness, the following LC-MS/MS workflow incorporates internal standard (ISTD) normalization to correct for matrix effects and ion suppression, creating a self-validating system.
Fig 2: Step-by-step LC-MS/MS analytical workflow for AP-238 quantification.
Step-by-Step Protocol for AP-238 Quantification:
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of the biological sample (serum or urine).
-
Spike with 10 µL of deuterated internal standard (e.g., O-desmethyltramadol-D6 at 100 ng/mL) to correct for heteroscedasticity and extraction losses.
-
Add 300 µL of ice-cold acetonitrile (ACN) to precipitate proteins. Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Causality: Cold ACN ensures complete protein denaturation while minimizing the hydrolytic degradation of the labile propionate ester bond in AP-238.
-
-
Chromatographic Separation:
-
Transfer the supernatant to an autosampler vial. Inject 10 µL onto a Poroshell 120 EC-C18 column (3.0 x 50 mm, 2.7 µm) maintained at 40°C.
-
Mobile Phase A: 0.1% Formic acid in water. Mobile Phase B: 0.1% Formic acid in ACN.
-
Run a multi-step gradient (5% B to 95% B over 13.5 minutes) at a flow rate of 0.5 mL/min.
-
Causality: The C18 stationary phase effectively retains the hydrophobic cinnamyl moiety of AP-238, while the gradient ensures temporal separation from endogenous phospholipids that cause ion suppression in the ESI source.
-
-
Mass Spectrometry (ESI+ MRM):
-
Operate the triple quadrupole in positive ESI mode (Ion spray voltage: 4500 V, Source Temp: 500°C).
-
Monitor the precursor-to-product ion transitions for AP-238 (m/z 323.2 → 117.1 / 91.1).
-
Causality: The m/z 117.1 fragment corresponds to the cinnamyl moiety, providing high specificity for the acylpiperazine class. The internal standard normalizes any residual matrix effects, validating the run.
-
Quantitative Data: Accuracy and Precision Summary
A robust method must adhere to stringent forensic and clinical guidelines (e.g., ANSI/ASB Standard 036) . The following table summarizes representative accuracy and precision validation data for AP-238 quantification using the optimized LC-MS/MS assay.
| Analytical Parameter | Validated Metric / Value | Method Acceptance Criteria |
| Linear Dynamic Range | 1.0 – 100 ng/mL (Weighted 1/x model) | R² ≥ 0.990 |
| Limit of Detection (LOD) | 0.3 ng/mL | S/N ratio ≥ 3:1 |
| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL | S/N ratio ≥ 10:1, Bias ≤ ±20% |
| Intra-day Precision (CV%) | 4.2% at 5 ng/mL; 2.8% at 50 ng/mL | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (CV%) | 5.5% at 5 ng/mL; 3.6% at 50 ng/mL | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | +3.4% to -2.1% across QC levels | ± 15% of nominal concentration |
| Matrix Effect | 88% - 94% recovery | Ion suppression < 15% |
Advanced Structural Elucidation: Overcoming Isobaric Challenges
A critical limitation of standard LC-MS/MS is the inability to distinguish AP-238 from structural isomers like 2-methyl AP-237 and para-methyl AP-237. The CID MS/MS spectra for these isomers are nearly indistinguishable, sharing common fragment ions at m/z 131.08, 117.07, and 91.05.
To achieve absolute trustworthiness in qualitative identification, high-resolution mass spectrometry utilizing Electron-Activated Dissociation (EAD) is deployed.
-
Causality: Standard Collision-Induced Dissociation (CID) relies on vibrational excitation, which cleaves the weakest bonds, yielding identical fragments for isomers. EAD induces fragmentation via electron capture, triggering radical-driven cleavage that preserves labile bonds and generates unique, diagnostic fragment ions mapping the exact position of the methyl groups on the piperazine ring. This mechanistic difference ensures the analytical output is structurally definitive, eliminating the risk of false-positive isomer identification.
References
-
Human metabolism and basic pharmacokinetic evaluation of AP-238: A recently emerged acylpiperazine opioid. Drug Testing and Analysis (2024). URL:[Link]
-
AP-238 - NPS Discovery Monograph. Center for Forensic Science Research & Education (CFSRE) (2020). URL:[Link]
-
Case report: Identification of AP-238 and 2-fluorodeschloroketamine in internet available powder samples sold as bucinnazine. Forensic Science International (2023). URL:[Link]
-
Enhancing NPS characterization using electron-activated dissociation (EAD). SCIEX Application Notes (2022). URL:[Link]
-
Standard Practices for Method Validation in Forensic Toxicology. ANSI/ASB Standard 036 (2019). URL:[Link]
Comprehensive Comparison Guide: AP-238 Toxicity Profiles in Rodent Models
Executive Summary & Structural Context
The emergence of novel synthetic opioids (NSOs) has necessitated rigorous preclinical evaluation to understand their pharmacodynamics and toxicological risks. AP-238 (1-(4-cinnamylpiperazin-1-yl)propan-1-one) is a cinnamylpiperazine opioid that recently appeared on the illicit market as an alternative to heavily regulated fentanyl analogs.
Unlike fentanyl, which relies on a piperidine core and a phenethyl moiety, AP-238 utilizes a piperazine core attached to a cinnamyl group. This structural divergence significantly alters its pharmacokinetic distribution and receptor binding affinity. For researchers and drug development professionals, understanding how AP-238's toxicity profile compares to established benchmarks like fentanyl and morphine in rodent models is critical for developing targeted countermeasures and interpreting forensic toxicology data.
Comparative Pharmacodynamics and Toxicity Profiles
To objectively evaluate AP-238, we must benchmark its in vitro receptor activation and in vivo rodent toxicity against standard opioids. AP-238 acts as a potent μ -opioid receptor (MOR) agonist. While it is the most potent among the recently emerged cinnamylpiperazine subclass, it remains substantially less potent than fentanyl[1].
However, in rodent models, AP-238 demonstrates acute toxicity and analgesic potency approximately two times greater than morphine , characterized by a notably shorter duration of action[2]. Predictive toxicology models indicate a severe discrepancy between intravenous and oral lethality, pointing to extensive first-pass metabolism or limited oral bioavailability[3].
Table 1: Quantitative Comparison of Opioid Toxicity and Potency in Rodents
| Compound | Structural Class | In Vitro MOR Potency (EC 50 ) | Rodent Analgesic Potency (vs. Morphine) | Estimated LD 50 (Mice, IV) | Primary Toxidrome Characteristics |
| AP-238 | Cinnamylpiperazine | 248 nM | ~2x more potent | 53 mg/kg | Gasping, loss of posture, high risk of lung toxicity (61%) |
| Fentanyl | Phenylpiperidine | ~4.2 nM | 50–100x more potent | ~3 mg/kg | Rapid respiratory arrest, severe chest wall rigidity |
| Morphine | Phenanthrene | ~26.9 nM | 1x (Reference baseline) | ~200 mg/kg | Gradual respiratory depression, sedation |
Data synthesized from in vitro β -arrestin 2 recruitment assays and in silico/in vivo rodent lethality models[1],[3],[2].
Mechanistic Pathways of AP-238 Toxicity
The primary mechanism of mortality in rodent models exposed to AP-238 is hypoxia secondary to central respiratory depression. This is driven by the activation of MORs in the pre-Bötzinger complex of the brainstem. Furthermore, advanced in silico toxicophore mapping of AP-238—specifically analyzing the fragment connecting the benzene ring to the piperazine core—reveals a 61% probability of direct lung toxicity and a 58% probability of cardiovascular toxicity [3].
Fig 1. AP-238 μ-Opioid Receptor (MOR) signaling pathway mediating analgesia and toxicity.
Self-Validating Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls to definitively prove that the observed toxicity is a direct result of AP-238's interaction with the μ -opioid receptor, rather than an off-target artifact.
Protocol A: In Vitro β -Arrestin 2 Recruitment Assay
Objective: Quantify the MOR activation potential (E max and EC 50 ) of AP-238 compared to fentanyl and morphine. Scientific Rationale: β -arrestin 2 recruitment is heavily implicated in the adverse effects of opioids, particularly respiratory depression and tolerance. Measuring this specific pathway provides a direct biochemical correlate to the in vivo toxicity observed in rodents[1].
-
Cell Preparation: Culture CHO-K1 cells stably expressing the human MOR and a β -arrestin 2 fusion protein linked to a reporter assay system (e.g., PathHunter).
-
Compound Dilution: Prepare serial dilutions of AP-238, fentanyl (positive control), and hydromorphone/morphine (reference standards) ranging from 10 −10 M to 10 −4 M in assay buffer.
-
Incubation: Add the compound dilutions to the plated cells and incubate for 90 minutes at 37°C to allow for receptor binding and subsequent β -arrestin 2 recruitment.
-
Self-Validation Step (Antagonist Reversal): In a parallel microplate, pre-incubate cells with 10 μ M Naltrexone (a competitive MOR antagonist) for 15 minutes prior to adding AP-238. Causality Check: If the luminescent signal is abolished in this plate, it validates that the AP-238-induced β -arrestin 2 recruitment is strictly MOR-mediated.
-
Detection & Analysis: Add the chemiluminescent detection reagent, incubate for 60 minutes at room temperature, and read the luminescence. Calculate the EC 50 using non-linear regression analysis.
Protocol B: In Vivo Acute Toxicity & Behavioral Assessment in Rodents
Objective: Determine the LD 50 and observe the acute toxidrome of AP-238 in murine models. Scientific Rationale: While in silico models predict an IV LD 50 of 53 mg/kg in mice[3], empirical validation is required to observe the physiological cascade (e.g., increased body tone, gasping, loss of posture) that precedes mortality, which closely mirrors the effects of its structural analogue, 2-methyl AP-237[4].
-
Subject Allocation: Randomize adult male and female CD-1 mice (25–35 g) into vehicle control, AP-238 dose groups (e.g., 10, 25, 50, 75 mg/kg IV), and a fentanyl reference group (3 mg/kg IV).
-
Administration: Administer the compounds via the lateral tail vein.
-
Continuous Monitoring: Immediately transfer mice to observation chambers equipped with plethysmography to continuously monitor respiratory rate and tidal volume.
-
Behavioral Scoring: Document the onset of opioid-specific toxidromes: Straub tail reaction, muscular rigidity, gasping, and loss of righting reflex.
-
Self-Validation Step (Rescue Protocol): For a subset of mice exhibiting severe respiratory depression (respiratory rate drop >70%), administer Naloxone (1 mg/kg IP). Causality Check: Rapid reversal of hypoxia and restoration of posture confirms that the acute toxicity is driven by opioid receptor agonism, differentiating it from non-specific chemical toxicity.
-
Post-Mortem Analysis: Harvest lung and cardiac tissue from non-surviving subjects to perform histopathology, verifying the 61% predicted likelihood of localized lung toxicity[3].
Fig 2. Standardized in vivo experimental workflow for assessing acute opioid toxicity in rodents.
Conclusion & Translational Relevance
AP-238 presents a unique toxicological challenge. While it lacks the extreme, microgram-level lethality of fentanyl, it is significantly more toxic and potent than morphine in rodent models[2]. Furthermore, its specific cinnamylpiperazine structure introduces secondary risks, such as high probabilities of lung and cardiovascular tissue toxicity, which are not typically the primary drivers of mortality in classical phenanthrene opioids[3].
For drug development professionals, the β -arrestin 2 recruitment profile of AP-238 underscores the necessity of biased agonism screening when evaluating novel analgesics. The integration of in silico predictive tools with self-validating in vivo models provides a robust framework for anticipating the toxicodynamics of emerging synthetic opioids before they cause widespread clinical harm.
References
-
Prediction of key toxicity endpoints of AP-238 a new psychoactive substance for clinical toxicology and forensic purposes using in silico methods Source: ResearchGate URL:[Link][3]
-
Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238 Source: National Institutes of Health (NIH) / PubMed URL:[Link][1]
-
Human metabolism and basic pharmacokinetic evaluation of AP-238: A recently emerged acylpiperazine opioid Source: University of Freiburg / Wiley URL:[Link][2]
-
Critical review report: 2-Methyl AP-237 Source: World Health Organization (WHO) URL:[Link][4]
Sources
- 1. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 3. researchgate.net [researchgate.net]
- 4. cdn.who.int [cdn.who.int]
A Comparative Evaluation of the Analgesic Efficacy of AP-238 Versus Traditional Opioids: A Guide for Researchers
Introduction
The landscape of opioid research is in a constant state of flux, driven by the dual needs for potent analgesics and safer therapeutic profiles. Recently, novel synthetic opioids (NSOs) have emerged, presenting unique chemical structures and pharmacological properties. Among these, AP-238, a member of the cinnamylpiperazine class, has garnered attention. Structurally distinct from traditional phenanthrene alkaloids like morphine or phenylpiperidines like fentanyl, AP-238 necessitates a thorough evaluation to understand its potential and risks.[1]
This guide provides a comparative analysis of the analgesic efficacy of AP-238 against traditional opioids. We will synthesize available in vitro and in vivo data, detail the experimental protocols required for such evaluations, and discuss the underlying mechanisms of action and potential side effect profiles. This document is intended for researchers, scientists, and drug development professionals seeking a technically grounded understanding of this novel compound.
Chemical Structure and Mechanism of Action
A fundamental differentiator of AP-238 is its chemical architecture. Unlike morphine, which is a naturally derived alkaloid, or fentanyl, a synthetic compound, AP-238 is characterized by a piperazine core linked to a cinnamyl moiety.[1][2] This structural divergence is crucial as it influences receptor interaction, potency, and metabolic pathways.
All clinically relevant opioid analgesics, including AP-238, exert their effects primarily by acting as agonists at opioid receptors, which are G-protein coupled receptors (GPCRs).[3][4] The three classical opioid receptors are mu (μ, MOP), delta (δ, DOP), and kappa (κ, KOP).[3] The analgesic effects of most traditional and synthetic opioids are mediated through the activation of the μ-opioid receptor (MOR).[3][5] Upon agonist binding, these receptors trigger intracellular signaling cascades that lead to cellular hyperpolarization, inhibiting the transmission of pain signals in the central and peripheral nervous systems.[3]
Available data confirms that AP-238 is a potent μ-opioid receptor agonist.[1][2] Its activity is comparable to prototypical opioids like morphine and fentanyl in its manner of activating the MOR.[2]
Figure 1: Simplified Opioid Receptor Signaling Pathway.
Comparative Analgesic Efficacy: In Vitro Data
The initial characterization of a novel opioid's potency is typically performed using in vitro functional assays. These experiments quantify the concentration of a drug required to elicit a specific cellular response, providing a direct measure of its potency at the target receptor. A common method is the β-arrestin 2 (βarr2) recruitment assay, which measures one of the downstream consequences of MOR activation.
In a comparative panel, AP-238 was identified as the most potent among the tested cinnamylpiperazine compounds.[1] While direct comparisons are dependent on the specific assay conditions, the available data allows for a preliminary ranking of potency against well-established opioids.
| Compound | Assay Type | Potency (EC50) | Efficacy (Emax) | Reference |
| AP-238 | βarr2 Recruitment | 248 nM | Not specified | [1] |
| Hydromorphone | βarr2 Recruitment | 26.9 nM | 100% (Reference) | [6] |
| 2-Methyl AP-237 | βarr2 Recruitment | Not specified | 125% (vs Hydromorphone) | [1] |
| Fentanyl | βarr2 Recruitment | Considerably more potent than AP-238 | Higher than 2-Methyl AP-237 | [1][6] |
Interpretation of Data:
-
EC50 (Half-maximal effective concentration): This value represents the concentration of a drug that induces a response halfway between the baseline and the maximum. A lower EC50 value indicates greater potency. The data shows that hydromorphone is significantly more potent than AP-238 in this assay.[6] Fentanyl is known to be even more potent.[1]
-
Emax (Maximum efficacy): This represents the maximum response a drug can produce. 2-Methyl AP-237, a related compound, showed higher efficacy than the reference hydromorphone, but substantially less efficacy than fentanyl.[1]
Comparative Analgesic Efficacy: In Vivo Preclinical Data
To evaluate the physiological effect of analgesia, researchers rely on in vivo animal models. The tail-flick and hot-plate tests are standard, robust methods for assessing the efficacy of centrally acting analgesics.[7][8] These tests measure the latency of a rodent's response to a thermal pain stimulus, with an increase in latency indicating an analgesic effect.[8][9]
-
Tail-Flick Test: Primarily measures spinal-mediated analgesia. A radiant heat source is focused on the animal's tail, and the time taken for the animal to "flick" its tail away is recorded.[8][10][11]
-
Hot-Plate Test: Measures a more complex, supraspinally-mediated response to pain. The animal is placed on a heated surface, and the latency to a response (e.g., paw licking, jumping) is measured.[7][12][13]
While specific head-to-head ED50 (the dose required to produce a maximal effect in 50% of the population) data for AP-238 from these tests is not yet widely published in peer-reviewed literature, early reports suggest it is approximately twice as potent as morphine in rodent models.[6] For context, the table below provides typical relative potencies of traditional opioids compared to oral morphine.
| Opioid Analgesic | Approximate Potency Relative to Oral Morphine |
| Morphine | 1 (Reference) |
| Codeine | 1/10 |
| Oxycodone | 1.5 - 2 |
| Hydromorphone | 4 - 7.5 |
| Fentanyl (transdermal) | 100 - 150 |
Source: Adapted from WHO Guidelines and other clinical sources.[14][15]
Experimental Protocols
Protocol 1: Tail-Flick Test
-
Animal Acclimation: Acclimate mice (e.g., C57BL/6J, 25-30g) to the testing room and handling for at least 2-3 days prior to the experiment.[11]
-
Baseline Latency: Gently restrain the mouse and place the distal portion (last 1-2 cm) of its tail on the radiant heat source of the analgesiometer.[9] Start the timer.
-
Measurement: Record the time (in seconds) it takes for the mouse to withdraw or flick its tail. This is the baseline latency. A normal response is typically 3-5 seconds.[9]
-
Cut-off Time: To prevent tissue damage, a maximum cut-off time (e.g., 10-15 seconds) must be established. If the mouse does not respond by this time, the heat source is turned off, and the maximum time is recorded.[9][10]
-
Drug Administration: Administer the test compound (e.g., AP-238, morphine) or vehicle (saline) via the desired route (e.g., intraperitoneal, subcutaneous).
-
Post-Drug Measurement: At predetermined time points after administration (e.g., 30, 60, 90, 120 minutes), repeat the latency measurement.
-
Data Analysis: Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Protocol 2: Hot-Plate Test
-
Apparatus Setup: Set the surface temperature of the hot plate to a constant, noxious temperature (e.g., 52-55°C).[12][13]
-
Animal Acclimation: Acclimate animals to the testing room. On the test day, allow them to acclimate to the testing apparatus (e.g., a transparent glass cylinder placed on the unheated plate).
-
Baseline Latency: Gently place the animal onto the heated surface and start the timer. The animal should be confined within the cylinder.[7]
-
Measurement: Observe the animal for nocifensive behaviors, typically licking of a hind paw or jumping.[7] The time from placement on the plate to the first definitive sign of these behaviors is the response latency.
-
Cut-off Time: A cut-off time (e.g., 45-60 seconds) must be used to prevent tissue injury.[13]
-
Drug Administration: Administer the test compound or vehicle.
-
Post-Drug Measurement: At specified time intervals post-administration, repeat the latency measurement.
-
Data Analysis: Analyze the data similarly to the tail-flick test, calculating %MPE or comparing mean latencies between treatment groups.
Figure 2: General Experimental Workflow for In Vivo Analgesic Assays.
Side Effect Profile and Safety Considerations
The primary limitation for the clinical use of traditional opioids is their significant adverse effect profile. These effects are also predominantly mediated by the μ-opioid receptor.[5] Key concerns include:
-
Respiratory Depression: The most serious acute risk, which can be fatal in overdose situations.[5]
-
Gastrointestinal Effects: Constipation is extremely common, occurring in up to 95% of patients, along with nausea and vomiting.[16]
-
Tolerance and Dependence: With chronic use, higher doses are needed to achieve the same analgesic effect (tolerance), and physical dependence develops, leading to withdrawal symptoms upon cessation.[5][17]
-
Opioid-Induced Hyperalgesia (OIH): A paradoxical increase in pain sensitivity resulting from long-term opioid use.[16]
-
Abuse and Addiction: The rewarding effects of opioids can lead to compulsive drug-seeking behavior.[5]
Given that AP-238 is a potent MOR agonist, it is expected to share a similar side effect profile with traditional opioids.[1][2] Toxicological reports have confirmed its involvement in fatal intoxications, underscoring its potential danger.[18][19] The crucial question for drug development is whether novel structures like AP-238 could offer a wider therapeutic window—a greater separation between the effective analgesic dose and the dose that causes severe side effects like respiratory depression. This requires extensive further research.
Figure 3: MOR Activation Leads to Both Therapeutic and Adverse Effects.
Discussion and Future Directions
The available evidence establishes AP-238 as a potent, centrally acting μ-opioid receptor agonist with a novel cinnamylpiperazine structure. In vitro data indicates it is less potent than hydromorphone and fentanyl, while preliminary in vivo reports suggest it may be more potent than morphine.[1][6] This highlights the critical importance of conducting comprehensive, side-by-side comparative studies using standardized protocols to establish a precise relative potency profile.
The key challenge and research imperative for any novel opioid is to determine its therapeutic index. While AP-238's efficacy as an analgesic is supported, its safety profile remains largely uncharacterized in a formal preclinical setting. Its association with overdose deaths in the illicit market suggests it carries significant risks comparable to other potent opioids.[18]
Future research should focus on:
-
Head-to-Head In Vivo Studies: Conducting rigorous dose-response studies for AP-238, morphine, and fentanyl in both tail-flick and hot-plate assays to definitively determine ED50 values and relative potencies.
-
Side Effect Characterization: Quantifying the dose-dependent effects of AP-238 on respiratory depression (e.g., using whole-body plethysmography), gastrointestinal transit, and locomotor activity.
-
Tolerance and Dependence Models: Evaluating the development of tolerance with chronic administration and precipitating withdrawal to assess the physical dependence liability.
-
Receptor Binding Kinetics: Investigating the association and dissociation rates of AP-238 at the MOR, as these can influence the duration of action and the potential for adverse effects.
Conclusion
AP-238 represents a potent novel synthetic opioid from the cinnamylpiperazine class that functions as a μ-opioid receptor agonist. Its distinct chemical structure warrants detailed investigation. Based on current data, its analgesic potency appears to be greater than morphine but less than hydromorphone or fentanyl. As with all potent MOR agonists, it is expected to produce the full spectrum of classic opioid side effects, including life-threatening respiratory depression. For the research and drug development community, AP-238 serves as an important case study, emphasizing the need for comprehensive pharmacological profiling to understand the potential benefits and inherent dangers of newly emerging synthetic opioids.
References
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Fogarty, M.F., et al. (2022). Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. Archives of Toxicology, 96(6), 1701-1710. [Link]
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Varrassi, G., et al. (2021). Opioid Analgesia and Opioid-Induced Adverse Effects: A Review. Medicina, 57(11), 1194. [Link]
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Galeotti, N., et al. (2010). Differential responses to morphine-induced analgesia in the tail-flick test. Behavioural Brain Research, 207(1), 217-224. [Link]
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Hajhashemi, V., et al. (2012). Time Dependent Antinociceptive Effects of Morphine and Tramadol in the Hot Plate Test: Using Different Methods of Drug Administration in Female Rats. Iranian Journal of Pharmaceutical Research, 11(1), 249-256. [Link]
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Pattinson, K.T.S. (2008). Basic opioid pharmacology: an update. BJA CEPD Reviews, 8(6), 224-228. [Link]
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World Health Organization. (2018). WHO Guidelines for the Pharmacological and Radiotherapeutic Management of Cancer Pain in Adults and Adolescents. NCBI Bookshelf. [Link]
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Wikipedia. Hot plate test. [Link]
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Scavone, C., et al. (2023). Molecular and Epigenetic Aspects of Opioid Receptors in Drug Addiction and Pain Management in Sport. International Journal of Molecular Sciences, 24(9), 7856. [Link]
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Maze Engineers. Tail Flick Test. [Link]
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Eisenberg, E., et al. (2015). Analgesic efficacy of opioids in chronic pain: recent meta-analyses. Pain, 156(3), 384-385. [Link]
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Spetea, M., et al. (2020). Biased versus Partial Agonism in the Search for Safer Opioid Analgesics. Molecules, 25(17), 3855. [Link]
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RJPT Informatics Pvt Ltd. (n.d.). AIM: Analgesic properties of morphine in mice using the tail flick method. Research Journal of Pharmacy and Technology. [Link]
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Primary Care Education Consortium. (2017). OTC Analgesics vs Opioids for Pain Management. [Link]
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Beaver, W.T., et al. (1978). A comparison of the analgesic effect of intramuscular nalbuphine and morphine in patients with postoperative pain. The Journal of Pharmacology and Experimental Therapeutics, 207(1), 92-100. [Link]
-
ResearchGate. (n.d.). ED 50 values 95% confidence level) for each mu-opioid agonist... [Link]
-
Krebs, E.E., et al. (2018). Effect of Opioid vs Nonopioid Medications on Pain-Related Function in Patients With Chronic Back Pain or Hip or Knee Osteoarthritis Pain. JAMA, 319(9), 872-882. [Link]
-
ResearchGate. (2023). Human metabolism and basic pharmacokinetic evaluation of AP-238: A recently emerged acylpiperazine opioid. [Link]
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National Safety Council. (n.d.). The Psychological and Physical Side Effects of Pain Medications. [Link]
-
Wikipedia. Tail flick test. [Link]
-
Kaiser Permanente Washington. (2022). Chronic Opioid Therapy Safety Guideline. [Link]
-
The Royal Australian College of General Practitioners. (n.d.). Overview of opioid analgesics. [Link]
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Franklin, G.M. (2014). Opioids and Chronic Pain: An Analytic Review of the Clinical Evidence. Frontiers in Neurology, 5, 105. [Link]
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Olesen, A.E., et al. (2012). Differences between opioids: pharmacological, experimental, clinical and economical perspectives. British Journal of Clinical Pharmacology, 74(4), 573-584. [Link]
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Advisory Council on the Misuse of Drugs. (2024). Acyl Piperazine Opioids, Including 2-Methyl-AP-237. [Link]
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Harris, A.C., et al. (2013). Thermal sensitivity as a measure of spontaneous morphine withdrawal in mice. Behavioural Pharmacology, 24(1), 53-61. [Link]
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Sobieraj, D.M., et al. (2019). Comparative Effectiveness of Analgesics To Reduce Acute Pain in the Prehospital Setting. Agency for Healthcare Research and Quality (US). [Link]
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Ferreira, S.H., et al. (2005). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Brazilian Journal of Medical and Biological Research, 38(3), 433-439. [Link]
-
University of Maryland School of Medicine. (2023). Structure of Opioid Receptors May Reveal How to Better Design Pain Relievers, Addiction Therapies. [Link]
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Taylor & Francis. (n.d.). Tail flick test – Knowledge and References. [Link]
-
Brunetti, P., et al. (2024). Human metabolism and basic pharmacokinetic evaluation of AP-238: A recently emerged acylpiperazine opioid. Drug Testing and Analysis, 16(1), 101-115. [Link]
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Clark, M.J., et al. (2013). Differential Control of Opioid Antinociception to Thermal Stimuli in a Knock-In Mouse Expressing Regulator of G. Journal of Neuroscience, 33(10), 4574-4583. [Link]
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National Safety Council. (n.d.). Evidence for the efficacy of pain medications. [Link]
-
Brunetti, P., et al. (2023). Human metabolism and basic pharmacokinetic evaluation of AP-238: A recently emerged acylpiperazine opioid. Drug Testing and Analysis. [Link]
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Safety Operating Guide
AP-238 (hydrochloride) proper disposal procedures
Comprehensive Laboratory Guide for the Safe Handling and Disposal of AP-238 (Hydrochloride)
Introduction & Pharmacological Context
AP-238 (1-[2,6-dimethyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-1-propanone, monohydrochloride) is a synthetic cinnamylpiperazine opioid structurally related to bucinnazine[1]. Originally synthesized as a research compound, it acts as a highly potent µ-opioid receptor agonist. In the laboratory setting, AP-238 presents severe occupational hazards; accidental exposure via inhalation or dermal absorption can precipitate rapid-onset respiratory depression[2]. Because it is a Highly Potent Active Pharmaceutical Ingredient (HPAPI) and is treated under controlled substance frameworks, its disposal requires a rigorous, causality-driven approach that satisfies both environmental (EPA) and drug enforcement (DEA) regulations[3].
Quantitative Risk Assessment & Data Presentation
Before initiating any disposal protocol, personnel must understand the physicochemical properties that dictate the compound's behavior in solution and its occupational risks.
Table 1: Physicochemical Properties and Hazard Classifications of AP-238 (Hydrochloride)
| Property / Hazard | Value / Classification | Operational Implication for Disposal |
| CAS Number | 2749171-05-7 | Essential for SDS tracking and hazardous waste manifesting[1]. |
| Molecular Weight | 322.9 g/mol | Informs stoichiometric calculations for oxidative degradation[1]. |
| Solubility | DMF: 10 mg/ml; PBS (pH 7.2): 10 mg/ml | Dictates the choice of aqueous or organic solvents for liquid waste containment[1]. |
| Acute Toxicity (Oral/Dermal) | Category 4 (H302, H312) | Mandates double-gloving, impermeable gowns, and strict surface decontamination[2]. |
| Acute Toxicity (Inhalation) | Category 4 (H332) | Powders must only be handled inside a certified Class II Biological Safety Cabinet (BSC) or chemical fume hood[2]. |
The Causality of Decontamination: Why Standard Methods Fail
A critical failure point in opioid laboratory safety is the reliance on standard alcohol-based disinfectants. Do not use ethanol or isopropanol for surface or personal decontamination of AP-238. Alcohols act as penetration enhancers; they fail to chemically degrade the opioid and instead increase the dermal absorption of lipophilic compounds[4].
Mechanistic Solution: Effective neutralization requires oxidative cleavage. Percarbonate-based cleaners (e.g., OxiClean™) or dilute sodium hypochlorite solutions oxidize the tertiary amines and cleave the piperazine ring of AP-238[4]. This renders the molecule pharmacologically inert and prevents accidental intoxication during the disposal process.
Self-Validating Disposal Protocol
To ensure absolute compliance and safety, the following step-by-step methodology employs a "self-validating" structure—meaning each phase contains a built-in verification step before the operator can proceed.
Phase 1: Engineering Controls & PPE Assembly
-
Establish Containment: Activate the Class II BSC or chemical fume hood.
-
Validation Step: Visually confirm negative pressure using a digital airflow monitor or a physical flutter strip before introducing the AP-238 vial into the workspace.
-
-
Don PPE: Equip a fit-tested P100 particulate respirator (N95 is insufficient for HPAPI powders due to particle size risks), a disposable impermeable gown, and double nitrile gloves[4].
-
Validation Step: Perform a positive/negative pressure seal check on the P100 respirator to ensure zero bypass airflow.
-
Phase 2: Chemical Denaturation (Non-Retrievability)
To comply with DEA regulations, controlled substances must be rendered "non-retrievable"[3].
-
Prepare the Neutralization Matrix: Utilize a commercial activated carbon disposal system (e.g., Rx Destroyer™) or prepare a 10% sodium hypochlorite solution in a sealable, shatter-proof container[3].
-
Transfer and Dissolve: Carefully transfer the AP-238 (hydrochloride) waste into the neutralization matrix. Causality note: If handling solid powder, pre-wet the powder with a small volume of PBS (pH 7.2) to prevent aerosolization before transferring.
-
Agitate and Dwell: Seal the container and gently invert 5-10 times. Allow a minimum dwell time of 30 minutes for complete adsorption or oxidative degradation[4].
-
Validation Step: If using a chemical oxidation method, verify the destruction of the active pharmaceutical ingredient via a localized colorimetric opioid test strip. The result must return negative before classifying the liquid as standard hazardous waste.
-
Phase 3: Chain of Custody & Final Destruction
-
Decontaminate the Exterior: Wipe down the sealed disposal container with an oxidative wipe[4].
-
Log the Waste: Record the exact mass of AP-238 destroyed in the laboratory's controlled substance logbook (e.g., DEA Form 41 equivalent). Two authorized personnel must sign the log to verify the destruction[3].
-
Transfer for Incineration: Place the neutralized container into a secondary biohazard or RCRA-compliant hazardous waste bin destined for high-temperature incineration (>1000°C) by a licensed vendor[4],[5].
Operational Workflow Diagram
Operational workflow for the safe denaturation and regulatory disposal of AP-238.
By integrating these causality-driven protocols into your laboratory's standard operating procedures, you ensure not only regulatory compliance but the absolute safety of your research personnel.
References
-
[1] Title: AP-238 (hydrochloride) (CAS 2749171-05-7) | Source: Cayman Chemical | 1
-
[2] Title: Safety Data Sheet - AP-238 (hydrochloride) | Source: Cayman Chemical | 2
-
[3] Title: DEA Waste & Controlled Substance Disposal | Source: Maine Labpack, Inc. | 3
-
[4] Title: Occupational Safety and Health and Illicit Opioids | Source: CDC Stacks / NIOSH | 4
-
[5] Title: Patient Options for Safe and Effective Disposal of Unused Opioids | Source: U.S. Government Accountability Office (GAO) | 5
Sources
Personal protective equipment for handling AP-238 (hydrochloride)
Advanced Laboratory Safety and Operational Protocol for AP-238 (Hydrochloride)
As a Senior Application Scientist, I approach the handling of novel synthetic opioids (NSOs) not merely as a compliance exercise, but as an engineering challenge. AP-238 (hydrochloride) is a highly potent analgesic that demands a paradigm shift from standard chemical safety to high-containment, self-validating operational protocols. This guide provides the causality behind our safety choices and establishes foolproof systems for researchers and drug development professionals.
Pharmacological Context & Risk Assessment
AP-238 is characterized by a rigid bicyclic core (3,8-diazabicyclo[3.2.1]octane) that drives its pharmacological activity[1]. It acts as a highly selective agonist at the µ-opioid receptor (MOR) with an EC50 of 248 nM[2]. Because of its structural and functional similarities to other potent synthetic opioids, AP-238 presents severe occupational hazards. Accidental inhalation of aerosolized powders, dermal absorption, or inadvertent ingestion can lead to rapid, fatal respiratory depression[3].
Recent in silico toxicological profiling also indicates a high risk of lung toxicity and potential cardiotoxicity (hERG channel interactions) upon exposure[4][5].
AP-238 µ-Opioid Receptor (MOR) signaling cascade and toxicity pathway.
Quantitative Physicochemical & Toxicity Profile
To design an effective handling strategy, we must first understand the physical parameters of the compound.
| Parameter | Value | Reference |
| Chemical Name | 1-[2,6-dimethyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-1-propanone, HCl | [6] |
| CAS Number | 2749171-05-7 | [6] |
| Physical State | Crystalline solid | [6] |
| Primary Target | µ-Opioid Receptor (MOR) Agonist | [1] |
| Binding Affinity (EC50) | 248 nM | [2] |
| Solubility | DMF: 10 mg/ml, DMSO: 15 mg/ml, EtOH: 30 mg/ml | [6] |
| GHS Hazard Codes | H302 (Oral), H312 (Dermal), H332 (Inhalation) | [7] |
Causality-Driven Personal Protective Equipment (PPE)
Standard laboratory PPE is insufficient. Every layer of protection must be selected based on the specific physical properties of AP-238.
-
Respiratory Protection (PAPR or N100/P100) :
-
The Causality: AP-238 is supplied as a crystalline solid[6]. Crystalline powders are highly susceptible to electrostatic charging during transfer, leading to invisible micro-aerosolization. Because the inhalation toxicity (H332) can trigger rapid respiratory depression[3][7], absolute filtration of sub-micron particles is mandatory.
-
-
Dermal Protection (Double Gloving) :
-
The Causality: Synthetic opioids dissolved in organic solvents (e.g., DMSO, DMF) can rapidly permeate standard latex or thin nitrile[6]. Double gloving (using ASTM D6978 tested nitrile) establishes a self-validating barrier. If the outer glove is contaminated, it is immediately doffed inside the containment zone, leaving the inner glove intact to prevent dermal exposure (H312)[7].
-
-
Ocular & Body Protection :
-
The Causality: Unvented chemical splash goggles and a disposable, fluid-resistant Tyvek suit with elastic cuffs prevent mucosal absorption of airborne dust. The cuffs must be taped over the inner glove to eliminate exposed skin at the wrists.
-
Self-Validating Operational Workflows
Handling AP-238 must follow a self-validating system: a protocol where the physical environment and procedural steps inherently verify safety before the operator can proceed to the next step.
Step-by-step self-validating workflow for the safe handling and weighing of AP-238.
Phase 1: Pre-Operational Verification (The "Buddy System")
-
Step : Establish a trained observer (the "buddy") who remains outside the immediate handling zone but maintains a continuous visual line-of-sight.
-
Step : The observer must physically hold and verify the presence of unexpired Naloxone (Narcan)[8].
-
Self-Validation : The operator is strictly prohibited from unsealing the AP-238 vial until the observer gives verbal confirmation that Naloxone is in hand. This ensures the emergency antidote is always immediately deployable.
Phase 2: High-Containment Weighing
-
Step : Conduct all open-vial operations inside a Class II, Type B2 Biological Safety Cabinet (BSC) or a dedicated powder handling isolator.
-
Step : Use an analytical balance equipped with a draft shield, paired with anti-static weigh boats and an anti-static ionizer fan.
-
Self-Validation : The balance will not stabilize if the airflow is turbulent or if static charge is repelling the powder. A stable digital reading inherently validates that the micro-environment is controlled and the aerosolization risk is neutralized.
Phase 3: Immediate Solubilization
-
Step : Do not store aliquoted powders. Immediately solubilize the weighed AP-238 into a stock solution using DMF, DMSO, or Ethanol[6].
-
Step : Seal the solution in a septum-capped amber vial.
-
Self-Validation : The visual transition from a crystalline solid to a clear, homogenous liquid confirms that the aerosolization hazard has been completely eliminated. Subsequent dilutions can now be handled with standard liquid-handling precautions.
Decontamination and Disposal Plan
The disposal of AP-238 must prevent environmental contamination and protect downstream waste handlers[1].
-
Spill Response : Never dry sweep a powder spill. Gently cover the spill with absorbent pads soaked in ethanol or a specialized opioid-degrading solution to dissolve the powder. Wipe the area inward from the edges, followed by a secondary wash using a high-pH detergent and water.
-
Waste Segregation : All contaminated consumables (weigh boats, pipette tips, outer gloves) must be placed into a primary biohazard bag inside the BSC.
-
Self-Validating Disposal : Seal the primary bag, spray the exterior with ethanol, and transfer it to a secondary rigid, leak-proof container. AP-238 must never be disposed of down the drain[1][7]. The physical transfer to a labeled "Toxic Synthetic Opioid Waste - Incinerate Only" bin validates that the material is locked into the high-temperature incineration waste stream.
Emergency Response: Acute Intoxication
In the event of suspected exposure (symptoms include pinpoint pupils, lethargy, cyanosis, or depressed breathing):
-
The observer immediately administers Naloxone (intranasal or intramuscular)[8].
-
Call emergency services immediately. Note that highly potent synthetic opioids like AP-238 often require multiple, escalating doses of Naloxone to successfully reverse toxicity due to their high receptor affinity[3][8].
-
Provide the AP-238 Safety Data Sheet (SDS) to first responders upon their arrival.
References
- Cayman Chemical. "AP-238 (hydrochloride) Product Information." caymanchem.com.
- Benchchem. "Azaprocin | Opioid Analgesic for Research." benchchem.com.
- ResearchGate. "Workflow with idea of toxicity prediction of AP-238 with applied in silico methods." researchgate.net.
- MedChemExpress. "AP-238 | MOR Agonist." medchemexpress.com.
- ResearchGate. "Prediction of key toxicity endpoints of AP-238 a new psychoactive substance for clinical toxicology and forensic purposes using in silico methods." researchgate.net.
- Cayman Chemical. "Safety Data Sheet - AP-238 (hydrochloride)." caymanchem.com.
- National Institutes of Health (NIH) / PMC. "New Synthetic Opioids: Clinical Considerations and Dangers." nih.gov.
- European Society of Medicine. "Opioid Overdose Management: Guidelines and Antidotes." esmed.org.
Sources
- 1. Azaprocin|Opioid Analgesic for Research [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New Synthetic Opioids: Clinical Considerations and Dangers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. esmed.org [esmed.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
